N-(1,3-benzodioxol-5-yl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)10-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDOVBDZDYIYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362989 | |
| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65069-55-8 | |
| Record name | N-1,3-Benzodioxol-5-ylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxaindan-5-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of N-(1,3-benzodioxol-5-yl)thiourea?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of N-(1,3-benzodioxol-5-yl)thiourea, a molecule of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, spectral characteristics, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.
Chemical Properties and Data
This compound belongs to the class of thiourea derivatives containing a benzodioxole moiety. While specific experimental data for this exact compound is limited in publicly available literature, the following sections provide predicted properties and data from closely related analogues to offer a comprehensive profile.
Predicted Physicochemical Properties
Quantitative data for various N-(1,3-benzodioxol-5-yl) substituted thioureas have been computed and are available in public databases. These values provide an estimation of the compound's behavior in biological systems.
| Property | 1-(1,3-benzodioxol-5-yl)-3-(2-bromophenyl)thiourea | 1-(1,3-benzodioxol-5-yl)-3-cyclohexylthiourea | 1-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)thiourea |
| Molecular Weight | 351.22 g/mol | 278.37 g/mol | 317.32 g/mol |
| XLogP3 | 3.6 | 3.2 | 2.6 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 5 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Exact Mass | 349.97246 Da | 278.10889899 Da | 317.04702701 Da |
| Topological Polar Surface Area | 74.6 Ų | 74.6 Ų | 120.4 Ų |
Note: Data sourced from PubChem entries for the respective compounds.
Spectroscopic Data of Analogous Compounds
FT-IR Spectroscopy:
The FT-IR spectrum of a related thiosemicarbazone, [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, shows characteristic peaks that can be extrapolated.[1]
| Functional Group | Wavenumber (cm⁻¹) |
| ν(N-H) | 3323 |
| ν(C=N) | 1585 |
| ν(N-N) | 1090 |
| ν(C=S) | 931 |
NMR Spectroscopy:
1H and 13C NMR data for various thiourea derivatives have been reported. The expected chemical shifts for this compound can be inferred from these examples. The protons of the benzodioxole ring are expected in the aromatic region, with a characteristic signal for the methylene bridge protons. The NH protons of the thiourea group typically appear as broad singlets in the downfield region.
Table of 1H NMR data for analogous thiourea derivatives (in DMSO-d6)
| Compound | NH (ppm) | Aromatic-H (ppm) | Other key signals (ppm) |
| 1-(Naphthalen-1-yl)-3-(p-tolyl)thiourea | 9.67 (brs, 1H) | 7.88 – 7.29 (m) | - |
| 1-Cyclohexyl-3-(naphthalen-1-yl)thiourea | 9.18 (brs, 1H) | 7.85 – 7.46 (m) | 3.91 (s, 4H), 1.79 (s, 4H), 1.56 (s, 4H) |
Note: Data sourced from supporting information for a study on thiourea synthesis.[2]
Table of 13C NMR data for analogous thiourea derivatives (in DMSO-d6)
| Compound | C=S (ppm) | Aromatic-C (ppm) | Other key signals (ppm) |
| 1-(Naphthalen-1-yl)-3-(p-tolyl)thiourea | 182.59 | 138.56, 136.82, 132.84, 130.66, 128.47, 127.30, 127.19, 127.13, 126.99, 126.97, 126.45, 125.99, 125.26, 122.65 | 52.81 |
| 1-Cyclohexyl-3-(naphthalen-1-yl)thiourea | 180.66 | 138.79, 132.87, 130.46, 127.21, 127.04, 126.65, 126.61, 125.80, 124.96, 122.34 | 50.64, 26.83, 26.14 |
Note: Data sourced from supporting information for a study on thiourea synthesis.[2]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 5-amino-1,3-benzodioxole with an isothiocyanate precursor or by a one-pot reaction involving carbon disulfide. A general procedure adapted from the synthesis of other thioureas is provided below.[2]
Materials:
-
5-amino-1,3-benzodioxole
-
Carbon disulfide (CS2)
-
A suitable amine (e.g., diethylamine)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a glass tube, dissolve 5-amino-1,3-benzodioxole (1 equivalent) in DMSO.
-
Add carbon disulfide (1.2 equivalents) and a secondary amine like diethylamine (1.2 equivalents).
-
Stir the reaction mixture at 70°C for 1-12 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant effects. Derivatives bearing the benzodioxole moiety have shown particular promise as anticancer agents.
Anticancer Activity and EGFR Inhibition
Studies on thiourea derivatives with a benzodioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of doxorubicin. A key mechanism of action identified for these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR).
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway can lead to apoptosis and a reduction in tumor growth.
EGFR Signaling Pathway and Potential Inhibition by this compound
Caption: EGFR signaling pathway and putative inhibition point.
Induction of Apoptosis
In addition to EGFR inhibition, benzodioxole-containing thiourea derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic pathway involves a cascade of caspases and is regulated by pro- and anti-apoptotic proteins of the Bcl-2 family.
Simplified Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While a complete experimental profile for this specific molecule is yet to be fully elucidated in public literature, the data from analogous compounds strongly suggest favorable chemical and biological properties. Its potential to inhibit key signaling pathways like EGFR and induce apoptosis warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this and related compounds.
References
N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide to Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(1,3-benzodioxol-5-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry. This document details its molecular structure, outlines a probable synthetic pathway, presents predicted analytical data, and explores its potential biological activities, with a focus on its role as a potential anticancer agent.
Molecular Structure and Properties
This compound possesses a core structure featuring a benzodioxole ring linked to a thiourea group. The presence of the thiourea moiety (-NH-C(S)-NH2) and the benzodioxole group, a common scaffold in natural and synthetic bioactive compounds, suggests its potential for diverse biological interactions.
Predicted Physicochemical Properties:
| Property | Value |
| Molecular Formula | C8H8N2O2S |
| Molecular Weight | 196.23 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Synthesis and Structural Elucidation
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of analogous thiourea derivatives bearing a benzodioxole moiety.[1] This proposed synthesis involves the reaction of 5-isothiocyanatobenzo[d][2][3]dioxole with an amino compound.[1] For the target molecule, this would involve the use of ammonia.
Experimental Protocol: Proposed Synthesis
Reaction: 5-isothiocyanatobenzo[d][2][3]dioxole + Ammonia → this compound
Materials:
-
Ammonia (aqueous solution or gas)
-
Anhydrous solvent (e.g., tetrahydrofuran, ethanol)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 5-isothiocyanatobenzo[d][2][3]dioxole in an appropriate anhydrous solvent within the reaction vessel.
-
Slowly add a stoichiometric excess of ammonia to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound.
Structural Elucidation: Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the -OCH2O- protons, and broad signals for the -NH and -NH2 protons of the thiourea group. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, and a characteristic downfield signal for the C=S carbon of the thiourea moiety. |
| FT-IR (cm⁻¹) | ν(N-H) stretching vibrations (around 3100-3400 cm⁻¹), ν(C=S) stretching (around 700-850 cm⁻¹), and characteristic bands for the benzodioxole ring. The FT-IR spectrum of the related compound {[(E)-(1,3-benzodioxol-5-yl)methylidene]amino}thiourea shows ν(N-H) at 3323 cm⁻¹ and ν(C=S) at 931 cm⁻¹.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzodioxole and thiourea moieties. |
Biological Activity and Therapeutic Potential
Thiourea derivatives incorporating a benzodioxole scaffold have demonstrated significant potential as anticancer agents.[1][3] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Studies on related compounds have shown cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.[1][3] For instance, a bis-benzo[d][2][3]dioxol-5-yl thiourea derivative exhibited potent antitumor activity, in some cases exceeding that of the standard chemotherapeutic drug doxorubicin.[3]
Table 2: Anticancer Activity of a Related Bis-Benzodioxolyl Thiourea Derivative [3]
| Cell Line | IC₅₀ (µM) |
| HepG2 | 2.38 |
| HCT116 | 1.54 |
| MCF-7 | 4.52 |
| Doxorubicin (HepG2) | 7.46 |
| Doxorubicin (HCT116) | 8.29 |
| Doxorubicin (MCF-7) | 4.56 |
Mechanism of Action: EGFR Inhibition
A primary molecular target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the Ras/MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Thiourea derivatives bearing a benzodioxole moiety have been identified as potential inhibitors of EGFR.[1] By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds can halt the signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high potential for biological activity, particularly as an anticancer agent through the inhibition of the EGFR signaling pathway. Further research is warranted to synthesize and characterize this compound, validate its predicted biological activities through in vitro and in vivo studies, and explore its full therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this and related compounds.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of N-(1,3-benzodioxol-5-yl)thiourea. Due to the limited availability of published experimental data for this specific compound, this guide combines established synthetic methodologies with predicted spectroscopic values derived from analogous structures.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine) with an isothiocyanate precursor. A common and effective method involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with the amine.
Experimental Protocol:
Materials:
-
3,4-methylenedioxyaniline
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone
-
Aqueous sodium hydroxide solution (10%)
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1.1 equivalents) in acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1.2 equivalents) in acetone at room temperature. The reaction mixture is stirred for 15-30 minutes.
-
Thiourea Formation: To the resulting mixture, a solution of 3,4-methylenedioxyaniline (1.0 equivalent) in acetone is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Hydrolysis and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration. To remove the benzoyl group, the solid is suspended in a 10% aqueous sodium hydroxide solution and heated at reflux for 1-2 hours.
-
Purification: The reaction mixture is cooled, and the solid product is collected by filtration, washed with water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | NH -Ar |
| ~7.5 - 8.5 | br s | 2H | C(=S)(NH₂ )₂ |
| ~6.8 - 7.0 | d | 1H | Ar-H |
| ~6.7 - 6.9 | dd | 1H | Ar-H |
| ~6.6 - 6.8 | d | 1H | Ar-H |
| ~5.9 - 6.1 | s | 2H | O-CH₂ -O |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C =S |
| ~148 - 150 | Ar-C -O |
| ~144 - 146 | Ar-C -O |
| ~135 - 137 | Ar-C -N |
| ~118 - 120 | Ar-C H |
| ~108 - 110 | Ar-C H |
| ~105 - 107 | Ar-C H |
| ~101 - 103 | O-C H₂-O |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretching (thiourea) |
| 3100 - 3200 | Medium | Aromatic C-H Stretching |
| 2850 - 2950 | Weak | Aliphatic C-H Stretching (O-CH₂-O) |
| ~1600 | Medium | N-H Bending |
| ~1500, ~1480 | Strong | Aromatic C=C Stretching |
| ~1380 | Strong | C=S Stretching (Thioamide I band) |
| ~1250 | Strong | Asymmetric C-O-C Stretching |
| ~1040 | Strong | Symmetric C-O-C Stretching |
| ~930 | Medium | O-CH₂-O Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| ~196 | [M]⁺ (Molecular Ion) |
| ~179 | [M - NH₃]⁺ |
| ~151 | [M - CHS]⁺ |
| ~137 | [M - NH₂CS]⁺ |
| ~121 | [1,3-benzodioxol-5-yl]⁺ |
Spectroscopic Analysis Workflow
The characterization of this compound follows a standard analytical workflow to confirm its structure and purity.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the acknowledgment that empirical data may vary based on specific experimental conditions and instrumentation.
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N-(1,3-benzodioxol-5-yl)thiourea Derivatives
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of N-(1,3-benzodioxol-5-yl)thiourea derivatives, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes experimental workflows.
Introduction
This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The benzodioxole moiety is a key structural feature found in various natural and synthetic bioactive compounds.[4] Understanding the three-dimensional structure and intermolecular interactions of these derivatives at the atomic level is crucial for structure-based drug design and the development of new therapeutic agents. X-ray crystallography is a powerful technique for elucidating these structural details.
This guide focuses on the synthesis, crystal structure, and molecular geometry of a representative compound, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, and provides a framework for understanding the structural characteristics of this class of molecules.
Experimental Protocols
A detailed methodology for the synthesis and crystallization of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is presented below.[2][5]
2.1. Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea
The synthesis of the Schiff base ligand, (1,3-benzodioxol-5-ylformaldehyde) thiosemicarbazone, is performed via a condensation reaction.[2][5]
-
Reactants:
-
Piperonal (1.00 g, 6.66 mmol)
-
Thiosemicarbazide (0.61 g, 6.66 mmol)
-
Ethanol (solvent)
-
-
Procedure:
-
Piperonal and thiosemicarbazide are dissolved in ethanol.
-
The solution is stirred under reflux for 2 hours.
-
Upon cooling, the solvent is removed.
-
The resulting solid is recrystallized from an ethanol/dichloromethane mixture.
-
2.2. Crystallization
Single crystals suitable for X-ray diffraction are grown by the slow evaporation of the solvent from the recrystallized product over a period of two weeks.[2][5]
2.3. X-ray Data Collection and Structure Refinement
The crystallographic data is collected using a diffractometer, and the structure is solved and refined using specialized software.[2]
-
Diffractometer: Bruker APEX2 CCD area-detector[2]
-
Radiation: Mo Kα (λ = 0.71073 Å)[6]
-
Structure Solution: Direct methods using SUPERFLIP[2]
-
Refinement: Full-matrix least-squares on F² using CRYSTALS[2]
Crystal Structure and Molecular Geometry
The crystal structure of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea has been determined to be in the monoclinic space group P2₁/c.[5][7]
3.1. Crystallographic Data
The following table summarizes the crystal data and structure refinement parameters for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
| Parameter | Value | Reference |
| Chemical formula | C₉H₉N₃O₂S | [5][7] |
| Formula weight | 223.26 | [7] |
| Crystal system | Monoclinic | [5][7] |
| Space group | P2₁/c | [5][7] |
| a (Å) | 7.1189 (2) | [7] |
| b (Å) | 10.9687 (2) | [7] |
| c (Å) | 13.0678 (3) | [7] |
| α (°) | 90 | [7] |
| β (°) | 97.458 (1) | [7] |
| γ (°) | 90 | [7] |
| Volume (ų) | 1011.29 (4) | [7] |
| Z | 4 | [5][7] |
| Temperature (K) | 293 | [6] |
| Radiation type | Mo Kα | [6] |
| Wavelength (Å) | 0.71073 | [6] |
3.2. Selected Bond Lengths and Angles
The molecular structure of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea reveals typical bond lengths and angles for thiosemicarbazone groups.[5][7] The following tables present selected geometric parameters.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) | Reference |
| S2—C3 | 1.6899 (13) | [5][7] |
| N1—C3 | 1.3281 (17) | [5] |
| N5—C6 | 1.2793 (17) | [5] |
| N5—N13 | 1.3800 (15) | [5][7] |
| C3—N13 | 1.3414 (17) | [5] |
Table 2: Selected Bond Angles (°)
| Angle | Value (°) | Reference |
| S2—C3—N1 | 122.87 (11) | [5] |
| N1—C3—N13 | 116.82 (12) | [5] |
| S2—C3—N13 | 120.31 (10) | [5][7] |
| C6—N5—N13 | 117.07 (11) | [5][7] |
3.3. Supramolecular Features
The crystal packing of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is characterized by the formation of a three-dimensional network through hydrogen bonding and π–π stacking interactions.[5][7] These non-covalent interactions play a crucial role in stabilizing the crystal structure.
-
Hydrogen Bonding: The supramolecular organization primarily arises from hydrogen bonding, leading to the formation of distinctive dimeric structures.[5][7]
-
π–π Stacking: The separation between the centroids of the aryl rings is 3.778 (2) Å, which is indicative of π–π stacking interactions between the aromatic ring systems.[5][7]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the synthesis and crystallographic analysis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and molecular geometry of a representative this compound derivative. The presented data on crystallographic parameters, bond lengths, and bond angles, along with the description of the supramolecular architecture, offer valuable insights for researchers in the field of drug design and materials science. The detailed experimental protocols and the visualized workflow serve as a practical guide for the synthesis and structural analysis of this important class of compounds. Further research on a wider range of derivatives will continue to enhance our understanding of their structure-activity relationships.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of Thiourea Derivatives with a Benzodioxole Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of thiourea derivatives incorporating a benzodioxole moiety. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, particularly in the realms of anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways to facilitate further research and development in this promising area.
Core Biological Activities and Quantitative Data
Thiourea derivatives featuring a benzodioxole ring have demonstrated a range of biological effects. The primary areas of investigation include their potent anticancer properties, notable antimicrobial effects, and specific enzyme inhibition capabilities.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival, leading to the induction of apoptosis.
Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for representative benzodioxole-thiourea derivatives against common cancer cell lines.
| Compound ID | Structure | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| Doxorubicin | (Reference Drug) | 8.29 | 7.46 | 4.56 | [1][2] |
| Compound 1 | N¹,N³-disubstituted-thiosemicarbazone | 1.11 | 1.74 | 7.0 | [1] |
| Compound 2 | 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) | 1.54 | 2.38 | 4.52 | [2] |
Antimicrobial Activity
While research is ongoing, certain N-(benzo[d][1][2]dioxol-5-yl)thiosemicarbazone derivatives have been synthesized and evaluated for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[3] Further studies are needed to establish a broader antimicrobial spectrum and determine Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.
Enzyme Inhibitory Activity
Beyond EGFR, these derivatives have been explored as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin biosynthesis.
| Compound ID | Structure | Tyrosinase IC₅₀ (µM) | Reference |
| Kojic Acid | (Reference Inhibitor) | 16.4 ± 3.53 | [4] |
| Indole-thiourea derivative 4b | Derivative with high activity | 5.9 ± 2.47 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used to assess the biological activity of benzodioxole-thiourea derivatives.
Synthesis of N-(benzo[d][1][2]dioxol-5-yl)thiourea Derivatives
A general and efficient method for the synthesis of these derivatives involves the reaction of a substituted amine or hydrazine with 5-isothiocyanato-1,3-benzodioxole.
General Procedure:
-
Dissolve the appropriate amino compound (aromatic amines, sulfa drugs, heterocyclic amines, hydrazines, or hydrazides) in a suitable solvent such as ethanol or acetonitrile.[1]
-
Add an equimolar amount of 5-isothiocyanato-1,3-benzodioxole to the solution.
-
Reflux the reaction mixture for a period ranging from 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the crude product.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., ether or ethanol), and purify by recrystallization from a suitable solvent to yield the final thiourea derivative.[6]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
EGFR Kinase Inhibition Assay
This assay evaluates the ability of the compounds to inhibit the enzymatic activity of EGFR.
Protocol:
-
Prepare a reaction mixture containing EGFR enzyme, a specific substrate (e.g., a tyrosine-containing peptide), and the kinase reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP consumed.
-
The inhibitory activity is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control without the inhibitor.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Treat cells with the test compounds for a specified duration to induce apoptosis.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Mechanisms of Action
To better understand the biological impact of these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
An In-depth Technical Guide to the Mechanism of Action of N-(1,3-benzodioxol-5-yl)thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for N-(1,3-benzodioxol-5-yl)thiourea analogs, a promising class of compounds exhibiting significant anticancer activity. This document details their primary molecular target, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: EGFR Inhibition
The principal mechanism through which this compound analogs exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a crucial receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[4][5] By binding to the EGFR kinase domain, these thiourea derivatives block its activation, leading to a cascade of antitumor events.[3][4]
Molecular docking studies suggest that the benzodioxole moiety and the thiourea backbone are critical for this inhibitory activity, fitting into the ATP-binding pocket of the EGFR kinase domain.[1][6] This targeted inhibition is foundational to the two major downstream consequences: cell cycle arrest and induction of apoptosis.[6][7]
Experimental Workflow for Assessing Anticancer Activity
The logical flow for investigating the anticancer properties of these analogs follows a standard preclinical drug discovery pipeline, starting from cytotoxicity screening to detailed mechanistic studies.
Downstream Cellular Effects
Induction of Apoptosis via the Mitochondrial Pathway
A primary outcome of EGFR inhibition by these compounds is the induction of programmed cell death, or apoptosis.[1][8] Studies have shown that treatment of cancer cells with active this compound analogs leads to the initiation of the intrinsic (mitochondrial) apoptosis pathway.[6][9]
This is characterized by:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[6][10]
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[6][10]
The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately executing cell death.[6][9][10]
Cell Cycle Arrest
In addition to inducing apoptosis, these thiourea analogs halt the progression of the cell cycle.[2][7] By inhibiting EGFR-mediated growth signals, the compounds prevent cancer cells from transitioning through the phases required for cell division. The primary phase of arrest identified for this class of compounds is the G0/G1 phase.[7] This arrest prevents DNA replication and mitotic entry, further contributing to the overall antiproliferative effect.
Signaling Pathway Overview
The diagram below illustrates the mechanism of action, from receptor inhibition to the final cellular outcomes.
Quantitative Data Summary
The cytotoxic and enzyme inhibitory activities of representative this compound analogs are summarized below. These values highlight their potency against various cancer cell lines and their target enzyme, EGFR.
| Compound ID | Analog Structure/Name | Cell Line | IC₅₀ (µM) | Reference |
| 1 | N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [1] |
| HepG2 | 1.74 | [1] | ||
| MCF-7 | 7.0 | [1] | ||
| 2 | 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][6]dioxol-5-yl)thiourea) | HCT116 | 1.54 | [6] |
| HepG2 | 2.38 | [6] | ||
| MCF-7 | 4.52 | [6] | ||
| 3 | Doxorubicin (Reference) | HCT116 | 8.29 | [1][6] |
| HepG2 | 7.46 | [1][6] | ||
| MCF-7 | 4.56 | [1][6] |
Table 1: In Vitro Cytotoxicity (IC₅₀)
| Compound ID | Analog Structure/Name | IC₅₀ (nM) vs EGFR | Reference |
| 4 | Thiazolyl-pyrazoline 7g | 83 | [11] |
| 5 | Thiazole-based chalcone II | 33 | [11] |
| 6 | Dihydropyrazole thiazole V | 31.8 | [11] |
| 7 | Erlotinib/Gefitinib (Reference) | 14.11 / 29.16 | [11][12] |
Table 2: EGFR Kinase Inhibitory Activity (IC₅₀)
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed approximately 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the thiourea analogs for 72 hours. Use a vehicle control (e.g., DMSO) for comparison.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.[6][13]
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme solution, a specific substrate (e.g., a poly-Glu-Tyr peptide), and various concentrations of the thiourea analog.
-
Initiation: Start the kinase reaction by adding an ATP solution.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based ATP detection kits (which measure ATP consumption).
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting curve.[11][12]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with the thiourea analogs at their IC₅₀ concentration for 24-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][13][14][15]
Apoptosis Assessment using Annexin V-FITC
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins (e.g., Bax, Bcl-2, phosphorylated EGFR).
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p-EGFR, anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like actin.[4][9]
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 14. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unveiling the Therapeutic Promise of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3-benzodioxol-5-yl)thiourea and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current state of research, focusing on the synthesis, biological activity, and mechanism of action of these compounds. Extensive data from preclinical studies are presented, highlighting their potent cytotoxic effects against various cancer cell lines, often exceeding the efficacy of established chemotherapeutic agents. The primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the induction of apoptosis. This guide details the experimental protocols for the synthesis and evaluation of these compounds and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug development efforts.
Introduction
The quest for novel therapeutic agents with high efficacy and specificity remains a cornerstone of modern drug discovery. The this compound scaffold has garnered considerable attention due to its versatile biological activities. The benzodioxole moiety is a common feature in various bioactive natural products, while the thiourea group is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This guide synthesizes the existing research on this compound derivatives, offering a detailed technical resource for professionals in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient process. The core reaction involves the coupling of an isothiocyanate with a primary amine.
A general synthetic scheme is presented below:
Caption: General synthesis of this compound derivatives.
A detailed experimental protocol for a representative synthesis is provided in the "Experimental Protocols" section.
Therapeutic Potential
Anticancer Activity
The most significant therapeutic potential of this compound derivatives lies in their anticancer properties. Numerous studies have demonstrated their potent cytotoxic activity against a range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |
| HepG2 | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 | 7.0 | Doxorubicin | 4.56 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) 5 | HepG2 | 2.38 | Doxorubicin | 7.46 |
| HCT116 | 1.54 | Doxorubicin | 8.29 | |
| MCF-7 | 4.52 | Doxorubicin | 4.56 |
IC50: The half maximal inhibitory concentration.
As shown in Table 1, several derivatives exhibit significantly lower IC50 values compared to the standard chemotherapeutic drug, doxorubicin, indicating higher potency.[3][4][5] Notably, some of these compounds have also shown selectivity towards cancer cells, with considerably higher IC50 values against normal cell lines, suggesting a favorable therapeutic window.[5]
The primary mechanism underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting EGFR, these thiourea derivatives disrupt downstream signaling pathways crucial for cancer cell survival.
The inhibition of EGFR triggers the intrinsic pathway of apoptosis, a form of programmed cell death. This is mediated by the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Inhibition of EGFR signaling leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and cell death.[6][7]
References
- 1. Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. EGF receptor signaling affects bcl-2 family gene expression and apoptosis after massive small bowel resection - PubMed [pubmed.ncbi.nlm.nih.gov]
Supramolecular Chemistry of N-(1,3-benzodioxol-5-yl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the supramolecular chemistry of N-(1,3-benzodioxol-5-yl)thiourea, a molecule of interest for its structural motifs and potential biological applications. This document details its synthesis, structural characterization, and the non-covalent interactions that govern its self-assembly. Furthermore, it touches upon the potential for anion recognition and the reported anticancer activities of its derivatives, offering insights for further research and drug development.
Core Concepts: Synthesis and Structural Analysis
The synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is achieved through a condensation reaction between piperonal and thiosemicarbazide.[1] The resulting compound has been extensively studied by X-ray crystallography, revealing a planar structure that crystallizes in the monoclinic space group P21/c.[1][2][3]
The supramolecular architecture of this compound in the solid state is predominantly directed by a network of hydrogen bonds and π-π stacking interactions.[1][2] These non-covalent forces lead to the formation of distinct dimeric structures, which then propagate into a three-dimensional network.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
Table 1: Crystal Data and Structure Refinement [2]
| Parameter | Value |
| Empirical formula | C9H9N3O2S |
| Formula weight | 223.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 7.1189(2) Åb = 10.9687(2) Åc = 13.0678(3) Åβ = 100.426(2)° |
| Volume | 1003.55(4) Å3 |
| Z | 4 |
| Density (calculated) | 1.477 Mg/m3 |
| Absorption coefficient | 0.313 mm-1 |
| F(000) | 464 |
Table 2: Selected Bond Lengths [2]
| Bond | Length (Å) |
| S1-C8 | 1.681(2) |
| N1-C8 | 1.332(3) |
| N2-N3 | 1.378(3) |
| N2-C8 | 1.350(3) |
| N3-C7 | 1.282(3) |
Table 3: Selected Bond Angles [2]
| Angle | (°) |
| N1-C8-N2 | 117.2(2) |
| N1-C8-S1 | 122.2(2) |
| N2-C8-S1 | 120.6(2) |
| C7-N3-N2 | 117.2(2) |
Table 4: Hydrogen Bond Geometry [2]
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| N1–H1A···N3 | 0.86 | 2.22 | 2.603(3) | 105 |
| N1–H1B···O1 | 0.86 | 2.32 | 3.111(3) | 153 |
| N2–H2···S1 | 0.86 | 2.50 | 3.354(2) | 172 |
Experimental Protocols
Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea[1]
-
Dissolve piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in ethanol.
-
Stir the mixture under reflux for 2 hours.
-
Upon cooling, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/dichloromethane mixture.
-
Yellowish crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent over a period of several weeks.
Caption: Synthesis workflow for this compound.
Single-Crystal X-ray Diffraction
-
A suitable single crystal of the compound is mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
The structure is solved by direct methods and refined by full-matrix least-squares on F2 using appropriate software packages.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrometer using the Attenuated Total Reflectance (ATR) technique. The characteristic vibrational frequencies for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea are observed at 3323 cm-1 (ν(N-H)), 1585 cm-1 (ν(C=N)), 1090 cm-1 (ν(N-N)), and 931 cm-1 (ν(C=S)).[1]
Supramolecular Assembly
The formation of the supramolecular structure of this compound is a hierarchical process.
Caption: Hierarchical self-assembly of this compound.
Potential Applications in Anion Recognition and Drug Development
Thiourea-based compounds are well-known for their ability to act as anion receptors through hydrogen bonding interactions.[4] The acidic N-H protons of the thiourea moiety can form strong hydrogen bonds with various anions, leading to changes in the spectroscopic properties of the molecule, which can be monitored by techniques such as UV-Vis and NMR spectroscopy. While specific anion binding studies for this compound are not extensively reported, the general principles suggest its potential as an anion sensor.
Experimental Protocol for Anion Binding Titration (UV-Vis)
-
Prepare a stock solution of the thiourea receptor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.
-
In a cuvette, place a known concentration of the receptor solution.
-
Incrementally add aliquots of the anion solution to the cuvette.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in absorbance at a specific wavelength to determine the binding stoichiometry and calculate the association constant (Ka).
Derivatives of this compound have shown promising anticancer activity.[5][6] Studies have indicated that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, with some derivatives showing greater potency than the standard drug doxorubicin.[5] The proposed mechanism of action for some of these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]
EGFR Signaling Pathway and Potential Inhibition
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway with potential inhibition point.
The thiourea derivatives are hypothesized to interfere with the kinase activity of EGFR, thereby blocking the downstream signaling cascades that lead to uncontrolled cell growth.
Conclusion and Future Perspectives
This compound presents a fascinating case study in supramolecular chemistry, with its assembly governed by a delicate interplay of hydrogen bonding and π-π stacking interactions. While its crystal structure is well-elucidated, further research is warranted in several areas. Specifically, quantitative studies on its anion binding capabilities could pave the way for the development of novel sensors. Moreover, a deeper investigation into the interaction of the parent molecule with biological targets such as EGFR is needed to build upon the promising anticancer activities observed for its derivatives. This foundational knowledge is critical for the rational design of new therapeutic agents and functional supramolecular materials.
References
- 1. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. {[(E)-(1,3-Benzodioxol-5-yl)methyl-idene]amino}thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-(1,3-benzodioxol-5-yl)thiourea from 5-isothiocyanatobenzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(1,3-benzodioxol-5-yl)thiourea from 5-isothiocyanato-1,3-benzodioxole. The protocol is designed to be clear, concise, and reproducible for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Data
A summary of the key quantitative data for the starting material and the final product is presented in Table 1.
| Property | 5-isothiocyanato-1,3-benzodioxole | This compound |
| Molecular Formula | C₈H₅NO₂S | C₈H₈N₂O₂S |
| Molecular Weight | 179.19 g/mol | 196.23 g/mol [1] |
| CAS Number | 113504-93-1 | 65069-55-8[1] |
| Appearance | Solid | To be determined |
| Melting Point | Not available | To be determined |
| Yield | Not applicable | To be determined |
| ¹H NMR (DMSO-d₆) | Not available | To be determined |
| ¹³C NMR (DMSO-d₆) | Not available | To be determined |
| IR (KBr, cm⁻¹) | Not available | To be determined |
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of aryl thioureas from the corresponding isothiocyanates and ammonia.[2] Researchers should exercise appropriate caution and use personal protective equipment.
Materials:
-
5-isothiocyanato-1,3-benzodioxole
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ethanol
-
Activated Carbon
-
Distilled Water
-
Standard laboratory glassware (three-necked flask, stirrer, reflux condenser, dropping funnel, beaker, Büchner funnel)
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a calculated amount of concentrated ammonium hydroxide solution.
-
Addition of Isothiocyanate: While stirring the ammonia solution, add a solution of 5-isothiocyanato-1,3-benzodioxole in a suitable solvent (e.g., ethanol) dropwise over a period of approximately one hour. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Completion: After the addition is complete, gently heat the reaction mixture using a heating mantle for approximately 30 minutes to drive the reaction to completion and to remove excess ammonia.
-
Decolorization and Filtration: To the warm solution, add a small amount of activated carbon to decolorize the mixture. Boil the solution for a few minutes and then filter it while hot through a fluted filter paper to remove the activated carbon.
-
Crystallization: Cool the filtrate in an ice bath to induce crystallization of the this compound product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of ice-cold water. A second crop of crystals may be obtained by concentrating the mother liquor.
-
Drying and Characterization: Dry the purified product in a desiccator. Determine the yield, melting point, and characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols: One-Pot Synthesis of Novel 2,5-Dioxopyrrolidine Derivatives Using Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the one-pot synthesis of novel 2,5-dioxopyrrolidine (succinimide) derivatives incorporating a thiourea moiety. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with both the succinimide and thiourea scaffolds, including potential anticancer and antimicrobial properties. The described method is a Mannich-type, three-component reaction that offers an efficient and straightforward route to these novel derivatives.
Synthesis Overview
The synthesis proceeds via a one-pot, three-component Mannich reaction involving an aromatic aldehyde, succinimide, and thiourea. This reaction is typically carried out in a suitable solvent, such as ethanol, and can be performed under mild conditions. The general reaction scheme is depicted below:
Caption: General scheme for the one-pot synthesis.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 1-((2,5-Dioxopyrrolidin-1-yl)(aryl)methyl)thioureas
Materials:
-
Aromatic aldehyde (10 mmol)
-
Succinimide (10 mmol, 0.99 g)
-
Thiourea (10 mmol, 0.76 g)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), succinimide (10 mmol), and thiourea (10 mmol).
-
Add ethanol (20 mL) to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to obtain the pure 1-((2,5-dioxopyrrolidin-1-yl)(aryl)methyl)thiourea derivative.
Data Presentation
Table 1: Synthesis of 1-((2,5-Dioxopyrrolidin-1-yl)(aryl)methyl)thiourea Derivatives
| Entry | Aromatic Aldehyde (Ar) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Benzaldehyde | 1-((2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl)thiourea | C₁₂H₁₃N₃O₂S | 279.32 | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-((2,5-Dioxopyrrolidin-1-yl)(4-methoxyphenyl)methyl)thiourea | C₁₃H₁₅N₃O₃S | 309.34 | 88 |
| 3 | 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl)thiourea | C₁₂H₁₂ClN₃O₂S | 313.76 | 82 |
| 4 | 4-Nitrobenzaldehyde | 1-((2,5-Dioxopyrrolidin-1-yl)(4-nitrophenyl)methyl)thiourea | C₁₂H₁₂N₄O₄S | 324.32 | 78 |
Table 2: Potential Biological Activities of Thiourea Derivatives (Literature Data)
This table presents a summary of reported biological activities for various thiourea derivatives to indicate the potential applications of the newly synthesized compounds.
| Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| Anticancer | |||
| Cytotoxicity | SW480 (Colon Cancer) | 1.5 - 9.0 | [1] |
| Cytotoxicity | SW620 (Metastatic Colon Cancer) | 1.5 - 9.4 | [1] |
| Cytotoxicity | PC3 (Prostate Cancer) | 6.9 - 13.7 | [1] |
| Cytotoxicity | K-562 (Leukemia) | ≤ 10 | [1] |
| EGFR Inhibition | HCT116, HepG2, MCF-7 | 1.11 - 8.29 | [2] |
| COX-2 Inhibition | HepG2, MCF-7, Caco-2, PC-3 | Varies | [3] |
| Antimicrobial | |||
| Antibacterial | Staphylococcus aureus | 32 - 200 | [4] |
| Antibacterial | Escherichia coli | 90 - 412 | [5] |
| Antifungal | Candida albicans | 25 - 100 | [4] |
| Antifungal | Aspergillus niger | 60 | [5] |
Potential Mechanism of Action & Signaling Pathways
Thiourea derivatives have been reported to exhibit their anticancer effects through various mechanisms. The synthesized 2,5-dioxopyrrolidine-thiourea hybrids may share similar modes of action.
Caption: Potential mechanisms of action.
Thiourea derivatives can induce apoptosis in cancer cells by inhibiting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[2][3] Inhibition of these pathways can lead to cell cycle arrest, typically at the G2/M phase, and ultimately programmed cell death.[1] In bacteria, thiourea compounds may act by inhibiting enzymes essential for DNA replication, such as DNA gyrase.
Experimental Workflow
The overall workflow from synthesis to biological evaluation is outlined below.
Caption: Experimental workflow diagram.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
Application of N-(1,3-benzodioxol-5-yl)thiourea in Anticancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,3-benzodioxol-5-yl)thiourea and its derivatives have emerged as a promising class of compounds in anticancer research. The core structure, featuring a benzodioxole moiety linked to a thiourea group, has been shown to exhibit significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the application of these compounds, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experimental procedures. The structural diversity of thiourea derivatives allows for the development of a wide array of compounds with the potential to target specific molecular pathways involved in cancer progression.[1]
Mechanism of Action
The anticancer activity of this compound derivatives is multifaceted, primarily involving the inhibition of key signaling pathways and the induction of apoptosis.
1. EGFR Kinase Inhibition: Several derivatives of this compound have demonstrated inhibitory effects against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a critical protein in cell signaling that, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of cancer. By blocking the activity of EGFR, these compounds can effectively halt cancer cell growth. Some fluorinated diarylthiourea derivatives have even shown dual inhibitory action against both EGFR kinase and the nuclear-kappa B (NF-κB) factor.[1]
2. Induction of Apoptosis: These compounds are potent inducers of apoptosis, or programmed cell death, in cancer cells. The apoptotic process is often dysregulated in cancer, allowing malignant cells to survive and proliferate. This compound derivatives can trigger apoptosis through the mitochondrial pathway, which is evidenced by their effect on the expression levels of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein).[3] An increase in the Bax/Bcl-2 ratio is a key indicator of the initiation of the intrinsic apoptotic cascade.
3. Cell Cycle Arrest: Thiourea derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells.[1] Depending on their specific chemical structure, these compounds can cause cell cycle arrest at different phases, such as the G2/M phase or the S phase.[1][4] This disruption of the cell cycle prevents cancer cells from dividing and leads to cell death.[1]
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound derivatives.
Data Presentation
The cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Citation |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | 8.29 | [2] |
| HepG2 (Liver) | 1.74 | 7.46 | [2] | |
| MCF-7 (Breast) | 7.0 | 4.56 | [2] | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][3]dioxol-5-yl)thiourea) 5 | HCT116 (Colon) | 1.54 | 8.29 | [3][5] |
| HepG2 (Liver) | 2.38 | 7.46 | [3][5] | |
| MCF-7 (Breast) | 4.52 | 4.56 | [3][5] |
Note: Lower IC50 values indicate higher cytotoxic activity. Some of the tested compounds demonstrated greater potency than the standard chemotherapeutic drug, doxorubicin.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on the specific derivative and cell line being studied.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed exponentially growing cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to attach for 24 hours.[6]
-
Prepare serial dilutions of the this compound derivative in complete culture medium. The final concentrations may range from 0.25 to 100 µM.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Human cancer cell line
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line
-
This compound derivative
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in each phase of the cell cycle.
Experimental Workflow Visualization
Caption: A typical experimental workflow for anticancer evaluation.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel anticancer agents. Their ability to inhibit crucial cellular processes in cancer cells, such as EGFR signaling and cell cycle progression, while inducing apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented here provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(1,3-benzodioxol-5-yl)thiourea Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(1,3-benzodioxol-5-yl)thiourea derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and a diagram of the EGFR signaling pathway.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound derivatives have emerged as a promising class of small molecules that exhibit inhibitory activity against EGFR, leading to anticancer effects. These compounds are synthesized through the reaction of 5-isothiocyanatobenzodioxole with various amino compounds.[3]
Data Presentation
The following tables summarize the reported in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | 7.46 | ||
| MCF-7 (Breast) | 7.0 | 4.56 |
Data extracted from Abbas S.Y. et al., European Journal of Medicinal Chemistry, 2020.[3]
Table 2: Cytotoxic Activity of bis-benzo[d][1][4]dioxol-5-yl Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][4]dioxol-5-yl)thiourea) 5 | HepG2 (Liver) | 2.38 | Doxorubicin | 7.46 |
| HCT116 (Colon) | 1.54 | 8.29 | ||
| MCF-7 (Breast) | 4.52 | 4.56 |
Data extracted from Abbas S.Y. et al., Bioorganic Chemistry, 2019.[5]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
Application Notes and Protocols for Apoptosis Assays of N-(1,3-benzodioxol-5-yl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing apoptosis assays on N-(1,3-benzodioxol-5-yl)thiourea derivatives. This class of compounds has demonstrated significant cytotoxic effects on various cancer cell lines, and understanding their mechanism of action, particularly their ability to induce apoptosis, is crucial for their development as potential therapeutic agents.[1][2]
Introduction
This compound derivatives are a promising class of synthetic compounds that have shown potent anticancer activity.[1][2] Studies suggest that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis.[3][4] Key mechanisms identified include the inhibition of Epidermal Growth Factor Receptor (EGFR) and modulation of the mitochondrial apoptosis pathway through proteins like Bax and Bcl-2.[1][2]
This document outlines detailed protocols for essential apoptosis assays to characterize the pro-apoptotic effects of these thiourea derivatives.
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic activities of representative this compound derivatives in various cancer cell lines.
Table 1: IC50 Values of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [1] |
| HepG2 | 1.74 | [1] | |
| MCF7 | 7.0 | [1] | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][5][6]dioxol-5-yl)thiourea) 5 | HepG2 | 2.38 | [2] |
| HCT116 | 1.54 | [2] | |
| MCF7 | 4.52 | [2] | |
| Doxorubicin (Reference) | HepG2 | 7.46 | [2] |
| HCT116 | 8.29 | [2] | |
| MCF7 | 4.56 | [1][2] |
Table 2: Pro-apoptotic Activity of Thiourea Derivatives
| Compound | Cell Line | Assay | Observation | Reference |
| Benzimidazole thiourea derivative 7l | HL-60(TB) | Caspase Activity | 5.1-fold increase in Caspase-3 | [7] |
| 3.2-fold increase in Caspase-7 | [7] | |||
| 5.2-fold increase in Caspase-9 | [7] | |||
| Bax/Bcl-2 Ratio | Elevated Bax/Bcl-2 ratio | [7] | ||
| 3,4-dichlorophenylthiourea (2) | SW480 & SW620 | Annexin V/PI | 95-99% late apoptotic cells | [8] |
| K-562 | Annexin V/PI | 73% late apoptotic cells | [8] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Apoptosis Assessment
The following diagram illustrates a typical workflow for assessing the apoptotic effects of this compound derivatives.
Caption: A generalized workflow for studying apoptosis induced by thiourea derivatives.
Apoptotic Signaling Pathway
This diagram depicts the proposed signaling pathway for apoptosis induced by this compound derivatives, involving EGFR inhibition and the intrinsic mitochondrial pathway.
Caption: EGFR inhibition and modulation of Bax/Bcl-2 by thiourea derivatives.
Experimental Protocols
Annexin V-FITC / Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate in a buffer system. The substrate is cleaved by active caspase-3/7, releasing a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Treated and untreated cells
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat cells with the this compound derivative at various concentrations. Include a vehicle control.
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
Data Interpretation: An increase in luminescence compared to the untreated control indicates an increase in caspase-3/7 activity and apoptosis.
Western Blotting for Apoptosis-Related Proteins (Bax and Bcl-2)
This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. The ratio of Bax to Bcl-2 is a key indicator of the cell's propensity to undergo apoptosis.[6]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the thiourea derivative as described previously.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
Data Interpretation: An increase in the Bax/Bcl-2 ratio in treated cells compared to control cells suggests the induction of the mitochondrial pathway of apoptosis.[12][13]
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Request a Protocol - Bio-protocol [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(1,3-benzodioxol-5-yl)thiourea as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of N-(1,3-benzodioxol-5-yl)thiourea and its derivatives. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The following sections detail the synthesis, biological activities, and mechanism of action of these compounds, supported by experimental protocols and quantitative data.
Introduction
The this compound core structure combines the pharmacologically relevant benzodioxole moiety with a flexible thiourea linker. This unique combination has been shown to impart significant biological activity to a variety of derivatives. Research has primarily focused on their potent anticancer properties, which are often superior to existing chemotherapy agents like doxorubicin against several cancer cell lines.[1][2] The mechanism of action for the anticancer effects is often attributed to the inhibition of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), and the induction of programmed cell death (apoptosis).[1][2]
Biological Activities and Data
Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MCF-7) cancers.[1][2]
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11[1][2] | Doxorubicin | 8.29[1][2] |
| HepG2 | 1.74[1][2] | Doxorubicin | 7.46[1][2] | |
| MCF-7 | 7.0[1][2] | Doxorubicin | 4.56[1][2] | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][3]dioxol-5-yl)thiourea) 5 | HCT116 | 1.54 | Doxorubicin | 8.29 |
| HepG2 | 2.38 | Doxorubicin | 7.46 | |
| MCF-7 | 4.52 | Doxorubicin | 4.56 |
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
The primary anticancer mechanism of this compound derivatives involves the inhibition of the EGFR signaling pathway and the subsequent induction of apoptosis.
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis. This compound derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.
Figure 1. EGFR Signaling Pathway Inhibition.
Induction of Apoptosis
Inhibition of the EGFR pathway by these compounds leads to the induction of apoptosis, a form of programmed cell death. This is often characterized by the externalization of phosphatidylserine on the cell membrane and the activation of caspases. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating this process.
Figure 2. Apoptosis Induction Pathway.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives based on published methodologies.
Synthesis
The synthesis of this compound derivatives is typically a two-step process involving the preparation of the isothiocyanate intermediate followed by its reaction with a primary amine.
Figure 3. General Synthesis Workflow.
Protocol 4.1.1: Synthesis of 5-isothiocyanatobenzo[d][1][3]dioxole
-
To a flask, add benzo[d][1][3]dioxol-5-amine (1 equivalent), water, and carbon disulfide (2.5 equivalents).
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Add sodium persulfate (1 equivalent) and potassium carbonate (1 equivalent) in water and continue stirring for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.1.2: General Synthesis of this compound Derivatives
-
Dissolve 5-isothiocyanatobenzo[d][1][3]dioxole (1 equivalent) in a suitable solvent (e.g., acetone, ethanol).
-
Add the desired primary amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-4 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the purified product.
Biological Assays
Protocol 4.2.1: Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 4.2.2: EGFR Kinase Inhibition Assay
-
Use a commercial EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing EGFR enzyme, a suitable substrate, and ATP in a kinase reaction buffer.
-
Add the test compounds at various concentrations.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions, typically by detecting the amount of ADP produced using a luminescence-based method.
-
Calculate the percentage of EGFR inhibition and determine the IC50 value.
Protocol 4.2.3: Apoptosis Assay (Annexin V-FITC Staining)
-
Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
The this compound scaffold represents a valuable platform for the design and synthesis of novel anticancer agents. The straightforward synthesis and potent, multi-faceted mechanism of action, primarily through EGFR inhibition and apoptosis induction, make these compounds highly attractive for further preclinical and clinical development. The provided protocols offer a foundation for researchers to explore the therapeutic potential of this promising class of molecules.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Development of N-(1,3-benzodioxol-5-yl) Analogs as Root Growth Promoters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a series of N-(1,3-benzodioxol-5-yl) acetamide analogs that have been identified as potent root growth promoters. The information within is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of these compounds. While the initial focus of the topic was on thiourea analogs, the current body of research predominantly highlights the efficacy of acetamide derivatives.
Introduction
The development of robust root systems is crucial for enhancing crop resilience and yield. Plant hormones, particularly auxins, play a pivotal role in regulating root growth.[1][2] This document details the development of novel N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives, which act as auxin receptor agonists to promote root growth.[1][2][3][4] A lead compound, designated K-10, has demonstrated superior root growth-promoting activity compared to commonly used synthetic auxins like 1-naphthylacetic acid (NAA).[1][2][3][4] These compounds represent a promising avenue for the development of new plant growth regulators.
Data Presentation
The following tables summarize the quantitative data on the root growth-promoting effects of various N-(1,3-benzodioxol-5-yl) acetamide analogs (K-series compounds) on Oryza sativa (rice).
Table 1: Effect of N-(1,3-benzodioxol-5-yl) Acetamide Analogs on Primary Root Elongation in Oryza sativa
| Compound | Concentration (µM) | Primary Root Length (cm) | Promotive Rate (%) |
| Control | 0 | 8.2 ± 0.5 | 0 |
| K-10 | 1 | 11.0 ± 0.6 | 34.4 |
| K-10 | 5 | 13.5 ± 0.7 | 65.1 |
| HTS05309 (Lead Compound) | 1 | 9.4 ± 0.4 | 14.6 |
| HTS05309 (Lead Compound) | 5 | 11.6 ± 0.6 | 41.8 |
| NAA (Reference) | 0.005 | 8.7 ± 0.4 | 5.8 |
| NAA (Reference) | 0.05 | 7.2 ± 0.5 | -12.3 |
Data adapted from studies on N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamides.[1]
Table 2: Structure-Activity Relationship of Selected Analogs on Oryza sativa Root Growth
| Compound ID | R-Group Substitution on Benzyl Ring | Promotive Rate at 5 µM (%) |
| K-1 | 2-CF₃ | 25.3 |
| K-2 | 3-CF₃ | 38.1 |
| K-3 | 4-CF₃ | 45.2 |
| K-4 | 2-F | 30.1 |
| K-5 | 3-F | 42.7 |
| K-6 | 4-F | 55.9 |
| K-7 | 2-Cl | 33.6 |
| K-8 | 3-Cl | 48.3 |
| K-10 | 3-Br | 65.1 |
| K-15 | H | 22.4 |
Data indicates the percentage increase in primary root length compared to a control group. Adapted from published research.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) Acetamide Analogs (K-series)
This protocol describes a general three-step synthesis for the K-series compounds.[1][4]
Step 1: Synthesis of 2-(substituted-benzylthio)acetic acid
-
Dissolve the substituted benzyl bromide (1 equivalent) and thioglycolic acid (1 equivalent) in a solution of sodium hydroxide in ethanol/water.
-
Reflux the reaction mixture for 3 hours at 78°C.
-
After cooling, remove the ethanol by evaporation.
-
Acidify the aqueous solution to a pH of 1-2 using 6 M HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate to yield the crude 2-(substituted-benzylthio)acetic acid, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(substituted-benzylthio)acetyl chloride
-
Dissolve the crude 2-(substituted-benzylthio)acetic acid from Step 1 in dichloromethane.
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C, followed by 1 hour at room temperature.
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.
Step 3: Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(substituted-benzylthio) acetamide
-
Dissolve benzo[d][2][3]dioxol-5-amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Add the crude 2-(substituted-benzylthio)acetyl chloride from Step 2 dropwise at 0°C.
-
Stir the reaction mixture for 1.5 hours at room temperature.
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Protocol 2: In Vitro Root Growth Promotion Assay (Oryza sativa)
This protocol details the evaluation of the root growth-promoting activity of the synthesized compounds.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with sterile water to achieve the desired final concentrations (e.g., 1 µM and 5 µM). Ensure the final solvent concentration is consistent across all treatments, including the control.
-
Seed Sterilization and Germination:
-
Surface sterilize Oryza sativa seeds by rinsing with 75% ethanol for 1 minute, followed by a 15-minute soak in 10% sodium hypochlorite solution.
-
Rinse the seeds thoroughly with sterile distilled water (5-6 times).
-
Germinate the sterilized seeds on a moist filter paper in a petri dish in the dark at 28°C for 48 hours.
-
-
Treatment Application:
-
Transfer the germinated seedlings to a hydroponic system or a culture tube containing a nutrient solution supplemented with the test compounds at various concentrations.
-
Include a control group with the solvent alone and a positive control with a known root growth promoter like NAA.
-
-
Growth Conditions: Maintain the seedlings in a growth chamber with controlled conditions (e.g., 28°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection and Analysis:
-
After a specified period (e.g., 7-14 days), carefully remove the seedlings and measure the length of the primary root.
-
Calculate the promotive rate (%) using the formula: [(Treated Root Length - Control Root Length) / Control Root Length] * 100.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for K-10 mediated root growth promotion.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation of root growth promoters.
Logical Relationship
Caption: Logical flow for the development of N-(1,3-benzodioxol-5-yl) analog root growth promoters.
References
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N-(1,3-benzodioxol-5-yl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methods for the synthesis and characterization of N-(1,3-benzodioxol-5-yl)thiourea and its derivatives. Detailed protocols for synthesis, spectroscopic analysis (FTIR, NMR), chromatographic separation (HPLC, GC-MS), and structural elucidation (X-ray Crystallography) are presented. Furthermore, a potential biological signaling pathway is illustrated, reflecting the therapeutic interest in this class of compounds.
Synthesis of this compound Derivatives
Application Note: The synthesis of benzodioxole-containing thiourea derivatives is a critical first step for further characterization and screening. A common and effective method involves the reaction between an appropriate isothiocyanate and an amine. For instance, the thiosemicarbazone derivative, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, is synthesized from piperonal (1,3-benzodioxole-5-carbaldehyde) and thiosemicarbazide.[1][2] This straightforward condensation reaction typically provides good yields.
Protocol for Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea[1][2]
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Thiosemicarbazide
-
Ethanol
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve equimolar amounts of piperonal (e.g., 1.00 g, 6.66 mmol) and thiosemicarbazide (e.g., 0.61 g, 6.66 mmol) in a suitable volume of ethanol in a round-bottom flask.
-
Stir the mixture and heat under reflux for 2 hours.
-
After cooling to room temperature, remove the solvent using a rotary evaporator.
-
Recrystallize the resulting solid from an ethanol/dichloromethane mixture.
-
Collect the yellowish crystals by filtration and dry them. Slow evaporation over several weeks can yield crystals suitable for X-ray diffraction.
Physicochemical and Structural Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound, confirming its identity, purity, and structure.
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. For thiourea derivatives, characteristic peaks include N-H stretching, C=N imine stretching (for thiosemicarbazones), N-N stretching, and C=S thione stretching.
Data Presentation: The following table summarizes the characteristic FTIR absorption bands for {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.[1][2]
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3323 | ν(N-H) | N-H stretching vibration |
| 1585 | ν(C=N) | Imine C=N stretching vibration |
| 1090 | ν(N-N) | N-N stretching vibration |
| 931 | ν(C=S) | Thione C=S stretching vibration |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal and anvil thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments. For this compound, key signals will correspond to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group (-O-CH₂-O-), and the N-H protons of the thiourea moiety.[3][4]
Data Presentation (Exemplary): The following table presents plausible ¹H and ¹³C NMR chemical shifts for this compound, referenced against a standard solvent like DMSO-d₆.
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |
| Proton | |||
| Ar-H | ~7.0 | d | Aromatic Proton |
| Ar-H | ~6.8 | d | Aromatic Proton |
| Ar-H | ~6.7 | dd | Aromatic Proton |
| -O-CH₂-O- | ~6.0 | s | Dioxole Protons |
| NH | ~9.5 | br s | Thiourea NH |
| NH₂ | ~7.8 | br s | Thiourea NH₂ |
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment | |
| Carbon | |||
| C=S | ~182 | Thione Carbon | |
| Ar-C (quaternary) | ~147 | Aromatic Carbons | |
| Ar-C (quaternary) | ~142 | Aromatic Carbons | |
| Ar-C (quaternary) | ~135 | Aromatic Carbons | |
| Ar-CH | ~118 | Aromatic Carbons | |
| Ar-CH | ~108 | Aromatic Carbons | |
| Ar-CH | ~106 | Aromatic Carbons | |
| -O-CH₂-O- | ~101 | Dioxole Carbon |
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H spectrum, typically using a 400 or 500 MHz instrument. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum and reference the chemical shifts to the solvent or TMS peak.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary method for assessing the purity of the synthesized compound and for quantification. A reversed-phase C18 column is commonly used for thiourea derivatives.[5] Due to the polar nature of some thioureas, optimization of the mobile phase, potentially using HILIC columns or specific C18 columns designed for polar analytes, may be necessary to achieve adequate retention.[6] Detection is typically performed using a UV detector.[7]
Data Presentation (Exemplary):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm and 270 nm[8] |
| Injection Vol. | 10 µL |
| Column Temp. | 30 °C |
| Expected RT | Dependent on exact derivative, typically 5-10 min under these conditions |
Experimental Protocol:
-
Prepare the mobile phase by accurately mixing the components (e.g., water, acetonitrile, acid modifier). Degas the mobile phase using sonication or vacuum filtration.
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standards and the sample solution.
-
Analyze the resulting chromatograms to determine the retention time (RT) and peak area. Purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is suitable for the analysis of volatile and thermally stable compounds. While many thiourea derivatives may have low volatility, GC-MS can be useful for identifying volatile impurities or byproducts from the synthesis. The mass spectrometer provides molecular weight and fragmentation data, aiding in structural confirmation.
Data Presentation (Exemplary):
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-500 m/z |
Experimental Protocol:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Set up the GC-MS instrument with the specified parameters.
-
Inject 1 µL of the sample solution into the GC inlet.
-
Initiate the temperature program and data acquisition.
-
Analyze the resulting total ion chromatogram (TIC) to identify peaks.
-
Examine the mass spectrum for each peak and compare it with spectral libraries (e.g., NIST) for identification.
X-Ray Crystallography
Application Note: Single-crystal X-ray crystallography provides definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming stereochemistry and analyzing intermolecular interactions like hydrogen bonding and π-π stacking.[1][9]
Data Presentation: The following table contains crystallographic data for the related compound, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.[1][10]
| Parameter | Value |
| Formula | C₉H₉N₃O₂S |
| Formula Weight | 223.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1189 (2) |
| b (Å) | 10.9687 (2) |
| c (Å) | 13.0678 (3) |
| β (°) | 97.468 (1) |
| Volume (ų) | 1011.09 (4) |
| Z | 4 |
Experimental Protocol (General):
-
Grow single crystals of the compound, typically by slow evaporation of a solvent from a saturated solution (e.g., ethanol/dichloromethane).[1]
-
Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal in the beam, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine final atomic positions, bond lengths, and angles.
Biological Pathway Analysis
Application Note: Thiourea derivatives bearing a benzodioxole moiety have shown potential as anticancer agents, partly through the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[11][12] Characterizing the compound's effect on such pathways is crucial for drug development. Inhibition of EGFR prevents downstream activation of pro-survival and proliferative cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[13][14][15]
References
- 1. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 6. hplc of thiourea - Chromatography Forum [chromforum.org]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with N-(1,3-benzodioxol-5-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their wide range of biological activities, including anticancer properties.[1][2] N-(1,3-benzodioxol-5-yl)thiourea and its analogs have demonstrated the ability to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and trigger apoptosis.[2][3][4] The benzodioxole moiety, present in naturally occurring compounds with known anticancer effects, is thought to contribute significantly to the cytotoxic activity of these synthetic derivatives.[2][3]
Mechanistic studies suggest that the anticancer effects of thiourea derivatives bearing a benzodioxole group may be attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the disruption of microtubule polymerization.[3][5] This document provides detailed application notes and experimental protocols for the comprehensive analysis of the effects of this compound on the cancer cell cycle.
Data Presentation
The following tables summarize the representative cytotoxic and cell cycle effects of thiourea derivatives containing the benzodioxole moiety on various cancer cell lines. It is important to note that the data presented here are for derivatives of this compound, as specific quantitative data for the parent compound is limited in publicly available literature. These values should, therefore, be considered as indicative of the potential activity of this compound.
Table 1: Cytotoxicity of Benzodioxole-Containing Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][3][6]dioxol-5-yl)thiourea) | HepG2 (Liver Cancer) | 2.38 | [4] |
| HCT116 (Colon Cancer) | 1.54 | [4] | |
| MCF-7 (Breast Cancer) | 4.52 | [4] | |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 | [6] |
| HepG2 (Liver Cancer) | 1.74 | [6] | |
| MCF-7 (Breast Cancer) | 7.0 | [6] | |
| Doxorubicin (Reference Drug) | HepG2 (Liver Cancer) | 7.46 | [4] |
| HCT116 (Colon Cancer) | 8.29 | [4] | |
| MCF-7 (Breast Cancer) | 4.56 | [4] |
Table 2: Effect of a Bis-benzo[d][3][6]dioxol-5-yl Thiourea Derivative on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (Pre-G1) (%) | Reference |
| Control | 63.21 | 25.43 | 11.36 | 1.25 | [4] |
| Compound 5 (IC50) | 52.14 | 20.17 | 15.68 | 12.01 | [4] |
Table 3: Induction of Apoptosis by a Bis-benzo[d][3][6]dioxol-5-yl Thiourea Derivative in HCT116 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| Control | 1.8 | 0.7 | 2.5 | [4] |
| Compound 5 (IC50) | 10.2 | 8.5 | 18.7 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HepG2, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10⁶ cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol is for the detection of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 5x10⁵ cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing the effects of this compound.
Putative Signaling Pathways Affected by this compound
Caption: Putative signaling pathways affected by this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of N-(1,3-benzodioxol-5-yl)thiourea derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of N-(1,3-benzodioxol-5-yl)thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound derivatives?
The synthesis of these derivatives typically follows two main pathways, starting from either 1,3-benzodioxol-5-amine or a derivative which is used to generate an isothiocyanate intermediate. The most common method involves the reaction of 5-isothiocyanatobenzo[d][1][2]dioxole with various primary or secondary amines, hydrazines, or hydrazides.[3][4] An alternative route involves the reaction of an amine with an in-situ generated acyl isothiocyanate.[5][6]
Caption: General synthetic workflows for this compound derivatives.
Q2: Which solvents are recommended for the thiourea synthesis step?
The choice of solvent depends on the specific reactants. Commonly used solvents that have proven effective include ethanol, dichloromethane (DCM), and anhydrous acetone.[1][5][7] For mechanochemical synthesis, reactions can even be performed by grinding reactants together without a solvent, which can lead to quantitative yields.[8]
Q3: How are the final products typically purified?
Purification is most commonly achieved through recrystallization. A mixture of ethanol and dichloromethane has been successfully used to grow crystals suitable for X-ray diffraction.[2][9] Other solvents like 2-propanol or acetone are also reported.[5][8] In cases where recrystallization is insufficient, column chromatography is an effective alternative for isolating the target compounds.[10][11]
Troubleshooting Guide
Q4: I am experiencing very low yields in the final coupling step between the isothiocyanate and amine. What are the potential causes and solutions?
Low yields are a common issue in thiourea synthesis. The problem can often be traced back to reactant quality, reaction conditions, or the inherent reactivity of the substrates.
Caption: Troubleshooting flowchart for addressing low yields in thiourea synthesis.
Troubleshooting Steps:
-
Reactant Purity: The isothiocyanate functional group is highly reactive and can degrade upon storage or if impurities are present. Ensure the purity of both the 5-isothiocyanatobenzo[d][1][2]dioxole and the amine.
-
Reaction Conditions:
-
Temperature & Time: The reaction between an amine and an isothiocyanate can be slow if the amine is weakly nucleophilic (e.g., due to electron-withdrawing groups) or if the isothiocyanate's electrophilicity is reduced by electron-donating groups.[8] In such cases, increasing the reaction temperature or prolonging the reaction time is necessary. Reactions can range from a few hours at room temperature to over 24 hours under reflux.[1][7]
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. While a 1:1 ratio is typical, a slight excess of one reagent may be used to drive the reaction to completion, depending on cost and ease of removal.
-
-
Side Reactions: The presence of water can lead to the hydrolysis of the isothiocyanate, reducing the amount available to react with the amine. Ensure all glassware is dry and use anhydrous solvents.
Q5: I am observing multiple spots on my TLC plate besides the product. What are the likely side reactions?
Side reactions can compete with the desired product formation, leading to a complex reaction mixture and lower yields.
Common Side Reactions:
-
Symmetrical Thiourea Formation: If synthesizing the isothiocyanate in situ from an amine and carbon disulfide, the intermediate dithiocarbamate salt can react with another molecule of the starting amine to produce a symmetrical N,N'-disubstituted thiourea.[8]
-
Hydrolysis: The isothiocyanate group (-N=C=S) is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding primary amine and ultimately a urea derivative if it reacts with another isothiocyanate molecule.
-
Reaction with Polyfunctional Amines: When using a diamine, both amino groups can react with the isothiocyanate. Depending on the stoichiometry, this can lead to a mixture of mono- and di-substituted products.[7]
Caption: Potential side reactions during the synthesis of thiourea derivatives.
Key Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Thiourea Derivatives [3][4]
This protocol describes the reaction of 5-isothiocyanatobenzo[d][1][2]dioxole with an amino compound.
-
Dissolve the Amine: Dissolve the chosen amino compound (aromatic amine, sulfa drug, heterocyclic amine, etc.) (1.0 mmol) in a suitable solvent (e.g., 20 mL DCM or ethanol).
-
Add Isothiocyanate: To the stirred solution, add 5-isothiocyanatobenzo[d][1][2]dioxole (1.0 mmol) either as a solid or dissolved in a minimal amount of the same solvent.
-
Reaction: Stir the mixture at room temperature or under reflux. Reaction time can vary significantly (from 4 to 24 hours) depending on the amine's reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product. If no solid forms, reduce the solvent volume under reduced pressure to induce precipitation or crystallization.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or ether) and recrystallize from an appropriate solvent system (e.g., ethanol/DCM) to obtain the purified product.
Protocol 2: Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea [2][9]
This protocol is for a thiosemicarbazone derivative, a related class of compounds.
-
Dissolve Reactants: Dissolve piperonal (1,3-benzodioxol-5-carbaldehyde) (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in ethanol.
-
Reaction: Stir the solution under reflux for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the remaining solid from an ethanol/dichloromethane mixture to yield yellowish crystals.
Quantitative Data Summary
The yield of this compound derivatives is highly dependent on the specific substrates and reaction conditions used. The following table summarizes yields reported in the literature for various synthetic steps and final products.
| Starting Material(s) | Product Type | Reaction Conditions | Yield (%) | Reference |
| Piperonal + Thiosemicarbazide | Thiosemicarbazone | Ethanol, Reflux, 2h | 78% | [2][9] |
| (6-bromobenzo[d][1][2]dioxol-5-yl)methanol | 5-(Bromomethyl)-6-bromobenzodioxole | CBr₄/PPh₃, DCM | 91% | [12] |
| 5-(Bromomethyl)-6-bromobenzodioxole | 5-(Azidomethyl)-6-bromobenzodioxole | NaN₃, MeOH | 88% | [12] |
| 5-(Azidomethyl)-6-bromobenzodioxole + Phenylacetylene | 1,2,3-Triazole derivative | CuI, MeCN | 82% | [12] |
| Triazole derivative + Boronic Acids | Suzuki-Miyaura Coupled Products | PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | 33-89% | [12] |
| Acid Chloride + NH₄SCN, then Heterocyclic Amine | N-Acyl Thiourea | Anhydrous Acetone, Reflux | 63-73% | [6] |
References
- 1. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential [mdpi.com]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 11. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
Improving the yield and purity of N-(1,3-benzodioxol-5-yl)thiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(1,3-benzodioxol-5-yl)thiourea synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Material: The 5-isothiocyanato-1,3-benzodioxole may have degraded due to improper storage (exposure to moisture or heat).2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.3. Poor Quality Reagents: The solvent or ammonia source may contain impurities that interfere with the reaction. | 1. Quality Check: Verify the purity of the isothiocyanate starting material using techniques like IR or NMR spectroscopy. Store the isothiocyanate under anhydrous conditions and at a low temperature.2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).3. Use High-Purity Reagents: Ensure solvents are anhydrous and use a reliable source of ammonia (e.g., a fresh solution of ammonia in an appropriate solvent). |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Unreacted starting material or the formation of byproducts such as symmetric thioureas (from reaction with trace water) or ureas.2. Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | 1. Controlled Reaction Conditions: Maintain a strictly anhydrous environment. Ensure the dropwise addition of reagents to control the reaction temperature.2. Purification: Utilize column chromatography or recrystallization to isolate the desired product. (See Experimental Protocols for details). |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization.2. Inappropriate Solvent System for Recrystallization: The chosen solvent may be too good a solvent for the product, or it may co-crystallize with impurities. | 1. Further Purification: Attempt purification by column chromatography before recrystallization.2. Optimize Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). Use techniques like slow cooling, scratching the flask, or seeding with a small crystal of the pure product. |
| Product Discoloration (Yellowish or Brownish) | 1. Presence of Oxidized Impurities: Starting materials or the product may have undergone oxidation.2. Thermal Decomposition: Overheating during the reaction or purification can lead to decomposition. | 1. Use of Antioxidants: In some cases, adding a small amount of a radical scavenger may help.2. Decolorization: Treat the crude product solution with activated charcoal before filtration and recrystallization.3. Temperature Control: Avoid excessive heating during the reaction and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor is 5-isothiocyanato-1,3-benzodioxole. This can be reacted with a source of ammonia to yield the target compound. An alternative, though less direct, route involves the reaction of 3,4-methylenedioxyaniline with a thiocarbonyl transfer reagent.
Q2: What is a general, reliable method for synthesizing this compound?
A2: A reliable method involves the reaction of 5-isothiocyanato-1,3-benzodioxole with a solution of ammonia in a suitable solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by TLC.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (isothiocyanate) from the product (thiourea). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Q4: What are the key parameters to control for achieving high yield and purity?
A4: The key parameters are:
-
Purity of Starting Materials: Use high-purity 5-isothiocyanato-1,3-benzodioxole and a reliable ammonia source.
-
Anhydrous Conditions: Moisture can lead to the formation of unwanted byproducts. Use dry solvents and glassware.
-
Temperature Control: While the reaction is often run at room temperature, exothermic reactions may require cooling to prevent side reactions.
-
Stoichiometry: Use a slight excess of ammonia to ensure complete conversion of the isothiocyanate.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying N-aryl thioureas.[1] Suitable solvent systems include ethanol/water or ethyl acetate/hexane. If the product is still impure after recrystallization, column chromatography on silica gel can be employed.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-aryl thioureas, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 5-Isothiocyanato-1,3-benzodioxole | 5-Isothiocyanato-1,3-benzodioxole | 5-Isothiocyanato-1,3-benzodioxole |
| Reagent | Ammonia in Dichloromethane | Ammonia in Tetrahydrofuran | Ammonium Hydroxide |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 12 - 16 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 70 - 85% |
| Observed Purity (before recrystallization) | >90% | >85% | >80% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-aryl thioureas from isothiocyanates.
Materials:
-
5-Isothiocyanato-1,3-benzodioxole (1.0 eq)
-
Ammonia solution (7N in Methanol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane for TLC and column chromatography
Procedure:
-
Dissolve 5-isothiocyanato-1,3-benzodioxole in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the ammonia solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent).
-
Once the reaction is complete (disappearance of the isothiocyanate spot), evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Slowly add water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizations
References
Optimization of reaction conditions for N-acylthiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to aid in the optimization of N-acylthiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-acylthioureas?
A1: The most widely used method involves a two-step, one-pot reaction.[1] First, an acyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a dry solvent like acetone.[2][3] This reaction forms a highly reactive acyl isothiocyanate intermediate in situ.[4] Subsequently, an appropriate amine is added to the mixture, which reacts with the intermediate via nucleophilic addition to yield the final N-acylthiourea product.[4][5]
Q2: What are the critical reaction parameters to control for successful synthesis?
A2: Several parameters are crucial for optimizing the reaction. The solvent must be anhydrous (dry), as moisture can hydrolyze the acyl chloride and the isothiocyanate intermediate.[4][6] The reaction is typically conducted under reflux to ensure it proceeds at an adequate rate.[2][3] Reaction time is also a key variable, with the formation of the isothiocyanate intermediate often requiring about an hour of reflux, followed by further refluxing after the amine has been added.[4][6] For sensitive substrates, conducting the reaction under an inert atmosphere can prevent side reactions.[2]
Q3: What analytical techniques are used to confirm the structure of the synthesized N-acylthiourea derivatives?
A3: The structures of synthesized compounds are typically confirmed using a combination of spectroscopic techniques. These include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry.[2][4] For crystalline products, single-crystal X-ray diffraction provides definitive structural elucidation.[2][3]
Experimental Workflow
The general synthesis process for N-acylthioureas is a sequential reaction that can be visualized as a straightforward workflow.
References
- 1. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of N-(1,3-benzodioxol-5-yl)thiourea in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(1,3-benzodioxol-5-yl)thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I add it to my cell culture medium. What is the recommended solvent for making a stock solution?
A1: this compound exhibits poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO in most cell-based assays should not exceed 0.5% (v/v). Higher concentrations can lead to cellular stress, altered gene expression, and cytotoxicity, thereby confounding your experimental results. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your test samples) in your experimental design to account for any solvent effects.
Q3: My compound is still precipitating even when using a DMSO stock. What other solubilization strategies can I try?
A3: If you are still observing precipitation, consider the following strategies:
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and ethanol might be effective. However, it's essential to test the toxicity of any co-solvent mixture on your specific cell line.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilizing poorly soluble compounds. Careful optimization is required to avoid surfactant-induced cytotoxicity.
-
Liposomal or Nanoparticle Formulations: For in vivo or advanced in vitro models, encapsulating the compound in liposomes or formulating it into nanoparticles can significantly improve its solubility and delivery to cells.
Q4: How can I determine the maximum soluble concentration of this compound in my assay medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your DMSO stock solution in your cell culture medium. Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2). After a set period, visually inspect for any precipitation or measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm). The highest concentration that remains clear is your approximate maximum soluble concentration.
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Setup
Symptoms:
-
Visible precipitate or cloudiness in the wells of your microplate after adding the compound.
-
Inconsistent or non-reproducible results in your assay.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the aqueous medium is too high. |
| Troubleshooting Steps: | |
| 1. Decrease Final Concentration: Test a lower concentration range of the compound. | |
| 2. Increase DMSO Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thus lowering the initial concentration in the aqueous phase before it disperses. | |
| 3. Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of the DMSO stock directly in the assay medium to allow for gradual dissolution. | |
| "Salting Out" Effect | High salt concentrations in the assay buffer or medium can decrease the solubility of organic compounds. |
| Troubleshooting Steps: | |
| 1. Use Lower Salt Buffers: If your assay permits, use a buffer with a lower salt concentration for the initial dilution. | |
| 2. Test Different Media Formulations: Some basal media have lower salt concentrations than others. | |
| Temperature Effects | Solubility can be temperature-dependent. A drop in temperature during assay setup can cause precipitation. |
| Troubleshooting Steps: | |
| 1. Pre-warm All Reagents: Ensure your cell culture medium, buffers, and the compound dilution plate are all pre-warmed to the experimental temperature (e.g., 37°C). |
Issue 2: Inconsistent Biological Activity
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
Possible Causes and Solutions:
| Cause | Solution |
| Micro-precipitation | The compound may be forming very small, invisible precipitates that are not uniformly distributed. |
| Troubleshooting Steps: | |
| 1. Vortexing During Dilution: Ensure thorough mixing by vortexing when diluting the DMSO stock into the aqueous medium. | |
| 2. Sonication: Briefly sonicate the diluted compound solution before adding it to the cells to break up any small aggregates. | |
| 3. Use of Solubilizing Agents: Consider the addition of a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) to your assay medium. | |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the plastic surfaces of labware, reducing the effective concentration. |
| Troubleshooting Steps: | |
| 1. Use Low-Binding Plates: Utilize low-adhesion microplates for your assays. | |
| 2. Pre-treatment of Plates: In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: MTT Assay for Cell Viability with a Poorly Soluble Compound
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.5%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for using a poorly soluble compound in a cell-based assay.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting logic for addressing compound precipitation.
Technical Support Center: Purification of N-(1,3-benzodioxol-5-yl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-(1,3-benzodioxol-5-yl)thiourea products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials such as 5-isothiocyanato-1,3-benzodioxole or the amine it was reacted with. Byproducts from the synthesis of the isothiocyanate precursor may also be present. Additionally, symmetrical thioureas formed from the starting amine can be a potential impurity.
Q2: Which analytical technique is best for monitoring the purification process?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. It helps in identifying the presence of the desired product and impurities in different fractions collected during column chromatography or after recrystallization.
Q3: What are the most common methods for purifying crude this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| The product has oiled out. | Add a small amount of a co-solvent in which the product is more soluble to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also help. | |
| Low recovery of the purified product. | The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of hot solvent for dissolution. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| Crystals are colored or contain visible impurities. | Incomplete removal of colored impurities. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on the column. | The chosen solvent system is not optimal. | Optimize the mobile phase using TLC. A good solvent system should give a clear separation of the product and impurity spots with an Rf value for the product between 0.2 and 0.4. |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The product is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| The product is not eluting from the column (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude product loaded. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A general TLC protocol is crucial for monitoring the reaction and purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
-
Solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol)
Procedure:
-
Prepare a developing chamber with the chosen solvent system.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Using a capillary, spot the solution onto the baseline of the TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The desired product and impurities should appear as distinct spots at different Rf values.
Table 1: Suggested TLC Solvent Systems
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (7:3) | Good for initial assessment of polarity. |
| Dichloromethane:Methanol (95:5) | Useful if the compound is more polar. |
| Toluene:Ethyl Acetate (8:2) | An alternative non-halogenated system. |
Recrystallization Protocol
Recrystallization is an effective technique for removing small amounts of impurities. A study on a similar compound, {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea, reported successful recrystallization from an ethanol/dichloromethane mixture[1][2].
Materials:
-
Crude this compound
-
Ethanol
-
Dichloromethane
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the product does not fully dissolve, add a small amount of dichloromethane dropwise until a clear solution is obtained at the boiling point.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
Column chromatography is ideal for separating the desired product from significant amounts of impurities with different polarities.
Materials:
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluent (e.g., Hexane:Ethyl Acetate gradient)
-
Crude this compound
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the compounds.
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
How to avoid byproduct formation in reactions involving isothiocyanates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions involving isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions between isothiocyanates and amines?
The primary and most desired reaction between an isothiocyanate and a primary or secondary amine is the formation of a substituted thiourea.[1] However, several side reactions can occur, leading to the formation of unwanted byproducts. The most common of these is the formation of symmetrical 1,3-disubstituted ureas and thioureas, particularly when reacting with small-chain alcohols.[2] Additionally, isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding amine.[3][4][5]
Q2: My isothiocyanate starting material appears to be degrading before the reaction. How can I ensure its stability?
The stability of isothiocyanates is highly dependent on their structure, the reaction conditions, and storage. Benzylic isothiocyanates, for example, are known to be unstable in water at elevated temperatures (e.g., 90°C).[3] The pH of the medium can also significantly impact stability, with many isothiocyanates becoming more labile as the pH increases.[6] High temperatures can also trigger the decomposition of certain isothiocyanates.[7] For optimal stability, isothiocyanates should be stored in a cool, dry, and dark environment, and reactions should be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I prevent the hydrolysis of my isothiocyanate during a reaction?
Hydrolysis is a common issue leading to byproduct formation. Isothiocyanates can react with water, leading to their degradation.[3][5] To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Running the reaction under an inert atmosphere will prevent atmospheric moisture from interfering. If the reaction requires an aqueous medium, it is important to control the pH and temperature, as neutral to acidic pH and lower temperatures generally favor isothiocyanate stability.[8]
Q4: I'm observing the formation of furoxan as a byproduct. What is the cause and how can I avoid it?
Furoxan byproducts are typically formed from the dimerization of nitrile oxides. This issue arises when isothiocyanates are synthesized in situ from nitrile oxides.[9][10] To minimize the formation of furoxan, it is beneficial to use immobilized reagents, which can create a pseudo-high dilution scenario for the nitrile oxide, preventing it from dimerizing before it can react to form the desired isothiocyanate.[9][11]
Q5: Are there one-pot methods to synthesize and react isothiocyanates to avoid handling these often unstable intermediates?
Yes, one-pot strategies are highly effective for minimizing the handling of potentially unstable or toxic isothiocyanate intermediates.[12] A common and efficient one-pot method involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate, which can immediately react with a nucleophile present in the same pot.[12][13] This approach avoids the isolation and purification of the isothiocyanate, often leading to higher overall yields and purity.[12]
Troubleshooting Guides
Issue: Low Yield of the Desired Thiourea Product
This guide will help you troubleshoot common causes for low yields in thiourea synthesis from isothiocyanates and amines.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Isothiocyanate Instability/Decomposition | 1. Verify the purity and age of the isothiocyanate. Use freshly prepared or purified starting material. 2. Lower the reaction temperature. 3. Run the reaction under an inert atmosphere (N₂ or Ar). | Isothiocyanates, particularly benzylic types, can degrade upon storage or when exposed to heat, moisture, or oxygen.[3] |
| Hydrolysis of Isothiocyanate | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. | The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to decomposition.[4][5] |
| Low Nucleophilicity of the Amine | 1. Increase the reaction temperature cautiously, monitoring for isothiocyanate decomposition. 2. Consider using a non-nucleophilic base as a catalyst to deprotonate the amine. | Electron-deficient or sterically hindered amines may react slowly, allowing more time for side reactions or degradation of the isothiocyanate.[14] |
| Formation of Symmetrical Thiourea | 1. Carefully control the stoichiometry of the reactants. 2. Employ a slow addition of the amine to the isothiocyanate solution. | This byproduct can form if the amine reacts with an isothiocyanate-derived intermediate instead of the starting isothiocyanate.[2] |
| Solvent Interference | 1. Choose a non-reactive, aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile). | Protic solvents like alcohols can compete with the amine nucleophile, leading to the formation of carbamate byproducts.[2] |
Data Presentation
Table 1: Impact of Reaction Conditions on Isothiocyanate Stability
The following table summarizes the stability of various benzylic isothiocyanates under hydrodistillation-mimicking conditions (water at 90°C), highlighting the degradation products formed.
| Isothiocyanate | Substituent Position | Degradation Product | Stability Notes | Reference |
| 2-methoxybenzyl ITC | ortho | 2-methoxybenzyl alcohol | Degrades over time. | [3] |
| 4-methoxybenzyl ITC | para | 4-methoxybenzyl alcohol | Undergoes hydrolytic conversion. | [3] |
| Benzyl ITC | none | Benzylamine | Reaction shifts towards amine formation. | [3] |
| 3-methoxybenzyl ITC | meta | Benzylamine | Reaction shifts towards amine formation. | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea
This protocol describes a standard method for the synthesis of a thiourea derivative from an isothiocyanate and a primary amine.
Materials:
-
Aryl or alkyl isothiocyanate (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the isothiocyanate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
To the stirring solution, add the primary amine (1.0 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted thiourea.
Protocol 2: One-Pot Synthesis of Isothiocyanate and Subsequent Thiourea Formation
This protocol is advantageous as it avoids the isolation of the isothiocyanate intermediate.[12]
Materials:
-
Primary amine (for isothiocyanate formation, 1.0 eq)
-
Carbon disulfide (CS₂) (1.1 eq)
-
Base (e.g., Triethylamine or DBU, 1.1 eq)
-
Desulfurizing agent (e.g., p-toluenesulfonyl chloride, 1.1 eq)[8]
-
Second amine (for thiourea formation, 1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
In a flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise. Stir for 1-2 hours to form the dithiocarbamate salt.
-
Add the desulfurizing agent (1.1 eq) to the mixture and allow it to stir at room temperature for 30-60 minutes to form the isothiocyanate in situ.
-
Add the second amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Relationships and Workflows
Caption: Desired reaction pathway versus common side reactions.
Caption: Troubleshooting workflow for low thiourea yield.
Caption: Factors contributing to isothiocyanate instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 7. A Lesson Learnt from Food Chemistry—Elevated Temperature Triggers the Antioxidant Action of Two Edible Isothiocyanates: Erucin and Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
Structure-Activity Relationship of N-(1,3-benzodioxol-5-yl)thiourea Analogs: A Comparative Guide
This guide provides a comprehensive comparison of N-(1,3-benzodioxol-5-yl)thiourea analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective comparison supported by experimental data.
Introduction
This compound derivatives have emerged as a promising class of compounds in cancer research. The core structure, featuring a benzodioxole moiety linked to a thiourea group, provides a versatile scaffold for chemical modifications to optimize biological activity. SAR studies aim to understand how different substituents on this core structure influence the compound's efficacy and mechanism of action, primarily as cytotoxic agents that induce apoptosis through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Data Presentation: Cytotoxic Activity
The in vitro cytotoxic activity of various this compound analogs has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | HCT116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| Doxorubicin (Standard) | 8.29 | 7.46 | 4.56 | [1] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | 1.11 | 1.74 | 7.0 | [1] |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) 5 | 1.54 | 2.38 | 4.52 | [3] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Synthesis of this compound Analogs
The general synthesis of these analogs involves the reaction of 5-isothiocyanatobenzo[d][1][2]dioxole with various amino compounds.[1]
General Procedure:
-
A solution of the appropriate amino compound (1 mmol) in a suitable solvent (e.g., ethanol, acetone) is prepared.
-
To this solution, 5-isothiocyanatobenzo[d][1][2]dioxole (1 mmol) is added.
-
The reaction mixture is then refluxed for a period ranging from 4 to 10 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and then purified by recrystallization from an appropriate solvent to yield the desired this compound analog.[2]
-
The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Human cancer cell lines (HCT116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized this compound analogs and the standard drug (doxorubicin) for 48 hours.
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR tyrosine kinase.
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Recombinant human EGFR enzyme is incubated with a specific substrate (e.g., a synthetic poly(Glu, Tyr) peptide) in a kinase buffer containing ATP and MgCl₂.
-
The test compounds (this compound analogs) are added to the wells at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric, fluorescent, or luminescent assay (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control with no inhibitor.
-
IC50 values are determined from the dose-inhibition curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cancer cells are seeded in 6-well plates and treated with the IC50 concentration of the test compounds for a specified period (e.g., 24 or 48 hours).
-
After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
The stained cells are immediately analyzed by flow cytometry.
-
The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
Experimental Workflow for Biological Evaluation
Caption: Experimental workflow for the biological evaluation of thiourea analogs.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by thiourea analogs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Genes Involved in EGF-induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers [e-crt.org]
Comparing the cytotoxic effects of N-(1,3-benzodioxol-5-yl)thiourea and doxorubicin
A Comparative Guide to the Cytotoxic Effects of N-(1,3-benzodioxol-5-yl)thiourea and Doxorubicin
Introduction
In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a detailed comparison of the cytotoxic effects of this compound derivatives and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Doxorubicin is known for its potent, albeit non-specific, cytotoxic activity, which is accompanied by significant side effects.[1][2] this compound and its derivatives represent a class of compounds that have shown promising and, in some cases, more potent and selective anticancer activities.[3][4]
This comparison is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their cytotoxic profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various this compound derivatives and Doxorubicin across different cancer cell lines.
Table 1: IC50 Values of this compound Derivatives and Doxorubicin
| Compound | Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [3] |
| HepG2 | 1.74 | [3] | |
| MCF7 | 7.0 | [3] | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][5]dioxol-5-yl)thiourea) 5 | HepG2 | 2.38 | [4] |
| HCT116 | 1.54 | [4] | |
| MCF7 | 4.52 | [4] | |
| Doxorubicin | HCT116 | 8.29 | [3][4] |
| HepG2 | 7.46 | [3][4] | |
| MCF7 | 4.56 | [3][4] | |
| BFTC-905 | 2.3 | [6] | |
| M21 | 2.8 | [6] | |
| HeLa | 2.9 | [6] | |
| UMUC-3 | 5.1 | [6] | |
| HepG2 | 12.2 | [6] | |
| TCCSUP | 12.6 | [6] | |
| A549 | > 20 | [6] | |
| Huh7 | > 20 | [6] | |
| VMCUB-1 | > 20 | [6] |
Data presented as mean values from cited studies.
Mechanisms of Action
This compound Derivatives
The cytotoxic effects of this compound derivatives are linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[4] Studies have indicated that these compounds can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][7] The inhibition of EGFR disrupts downstream signaling cascades that are crucial for cell growth and survival. Furthermore, these derivatives have been shown to induce apoptosis, as evidenced by Annexin V-FITC assays, and to cause cell cycle arrest.[4][8]
Caption: Signaling pathway of this compound derivatives.
Doxorubicin
Doxorubicin employs multiple mechanisms to exert its cytotoxic effects.[1] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, which obstructs DNA and RNA synthesis.[2][9]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide ions and other ROS, causing oxidative damage to cellular components.[9][10]
These actions trigger various signaling pathways that lead to cell cycle arrest and apoptosis. Key pathways involved include the p53 tumor suppressor pathway and the TGF-β signaling pathway.[11][12] Doxorubicin-induced DNA damage activates p53, which in turn can trigger apoptosis through the upregulation of pro-apoptotic proteins like PUMA.[11][12] The intrinsic apoptotic pathway is also activated, involving mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[13]
Caption: Multifactorial cytotoxic mechanism of Doxorubicin.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours.[15] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds for a specified duration.
-
Harvest and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[5] Incubate for at least 2 hours at -20°C.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[17] PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This guide provides a comparative overview of the cytotoxic effects of this compound derivatives and the established chemotherapeutic agent, Doxorubicin. The experimental data indicates that certain this compound derivatives exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values that are, in some cases, superior to those of Doxorubicin.[3][4]
The mechanisms of action for these two classes of compounds are distinct. Doxorubicin's cytotoxicity is multifactorial, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.[1][2][9] In contrast, the investigated this compound derivatives appear to act through the inhibition of specific signaling pathways, such as the EGFR pathway, and the induction of apoptosis.[4] This potential for a more targeted mechanism of action could translate to improved selectivity and a better safety profile, which warrants further investigation.
The provided experimental protocols serve as a practical guide for researchers aiming to conduct similar comparative studies. The continued exploration of novel compounds like this compound derivatives is essential for the development of more effective and less toxic cancer therapies.
References
- 1. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
N-(1,3-benzodioxol-5-yl)thiourea Derivatives as Potent EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of N-(1,3-benzodioxol-5-yl)thiourea derivatives as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Through a detailed comparison with established EGFR inhibitors and supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Performance Comparison: Anti-proliferative Activity
Recent studies have highlighted the significant cytotoxic effects of this compound derivatives against various human cancer cell lines. The anti-proliferative activity, a key indicator of potential anticancer efficacy, is attributed to the inhibition of the EGFR signaling pathway.[1][2] Below is a comparative summary of the 50% inhibitory concentration (IC50) values of these derivatives against established EGFR inhibitors and a conventional chemotherapy agent.
Table 1: IC50 Values of this compound Derivatives and Doxorubicin against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11[1][3] |
| HepG2 | 1.74[1][3] | |
| MCF-7 | 7.0[1][3] | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][3][4]dioxol-5-yl)thiourea) 5 | HepG2 | 2.38[5] |
| HCT116 | 1.54[5] | |
| MCF-7 | 4.52[5] | |
| Doxorubicin (Standard Chemotherapy) | HCT116 | 8.29[1][3] |
| HepG2 | 7.46[1][3] | |
| MCF-7 | 4.56[1][3] |
HCT116: Human Colon Cancer cell line; HepG2: Human Liver Cancer cell line; MCF-7: Human Breast Cancer cell line.
Table 2: Comparative IC50 Values of Standard EGFR Inhibitors against a Human Lung Cancer Cell Line Panel
| Compound | Cell Line Panel | IC50 (µM) |
| Gefitinib | Human Lung Carcinoma Cells | 1.1 - 15.6[6] |
| Compound 5a (DC27) - a novel N-substituted thiourea derivative | Human Lung Carcinoma Cells | 2.5 - 12.9[6] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the EGFR signaling cascade is a common feature in many types of cancer. This compound derivatives have been shown to exert their anticancer effects by inhibiting EGFR, thereby blocking downstream signaling pathways.[1][2]
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the target thiourea derivatives is typically achieved through the reaction of 5-isothiocyanatobenzodioxole with various amino compounds.[1][3]
Caption: General Synthesis Workflow for this compound Derivatives.
In Vitro Anti-proliferative Activity Assessment (SRB Assay)
The anti-proliferative activity of the synthesized compounds against cancer cell lines was evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number indirectly by staining total cellular protein with the dye sulforhodamine B.
Protocol:
-
Cell Plating: Cancer cells (e.g., HepG2, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and control drugs (e.g., doxorubicin) for 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
While specific enzymatic IC50 values for this compound derivatives are not extensively reported in the public domain, the general protocol for an in vitro EGFR kinase assay is as follows. This type of assay is crucial to confirm direct inhibition of the EGFR enzyme.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by EGFR.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Luminescent-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to the kinase activity.[7]
-
ELISA-based assays: Utilizes a specific antibody to detect the phosphorylated substrate.
-
-
IC50 Determination: The concentration of the inhibitor required to reduce the EGFR kinase activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
Caption: General Workflow for an in vitro EGFR Kinase Inhibition Assay.
Conclusion
The available data strongly suggest that this compound derivatives are a promising class of compounds with significant anti-proliferative activity against a range of cancer cell lines.[1][3][5] Their mechanism of action is, at least in part, attributed to the inhibition of the EGFR signaling pathway.[1][2] While direct comparative enzymatic inhibition data with standard EGFR inhibitors is still emerging, the potent cytotoxic effects, in some cases exceeding that of the conventional chemotherapeutic agent doxorubicin, warrant further investigation and development of these compounds as potential anticancer therapeutics. The detailed experimental protocols provided herein offer a foundation for future comparative studies to fully elucidate their potency and selectivity as EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR Kinase Enzyme System [promega.com]
In-Vitro and In-Silico Validation of N-(1,3-benzodioxol-5-yl)thiourea Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of N-(1,3-benzodioxol-5-yl)thiourea and its derivatives with other established anti-cancer agents. The information presented herein is supported by experimental data from in-vitro assays and in-silico modeling, offering valuable insights for researchers in the field of drug discovery and development.
In-Vitro Bioactivity: Potent Anti-Cancer Effects
Recent studies have highlighted the significant cytotoxic potential of thiourea derivatives incorporating a benzodioxole moiety against a panel of human cancer cell lines. While specific bioactivity data for the parent compound this compound is limited in the reviewed literature, numerous derivatives have demonstrated potent anti-cancer activity, in some cases surpassing that of the conventional chemotherapeutic agent, doxorubicin.
A notable derivative, 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea), has shown remarkable cytotoxic effects against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines.[3] Another study on N1,N3-disubstituted-thiosemicarbazone derivatives bearing the benzodioxole group also reported significant cytotoxic effects.[4]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzodioxole-thiourea derivatives against various cancer cell lines, alongside standard reference compounds.
| Compound/Drug | HepG2 (µM) | HCT116 (µM) | MCF-7 (µM) | Reference |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) | 2.38 | 1.54 | 4.52 | [3] |
| N1,N3-disubstituted-thiosemicarbazone derivative 7 | 1.74 | 1.11 | 7.0 | [4] |
| Doxorubicin | 7.46 | 8.29 | 4.56 | [3][4] |
| Gefitinib | - | - | - | [5] |
| Cisplatin | - | - | - | [6] |
Note: Direct IC50 values for the parent compound this compound were not available in the reviewed literature. The data presented is for structurally related and more complex derivatives.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The primary mechanism underlying the anti-cancer activity of these benzodioxole-thiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can effectively halt tumor growth and induce apoptosis.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
In-Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of EGFR.
Protocol:
-
Reaction Setup: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted test compounds for 30 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP and convert the produced ADP to ATP.
-
Luminescence Reading: Add Kinase Detection Reagent and measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.[7]
In-Silico Validation: Molecular Docking
Molecular docking studies provide insights into the binding interactions between this compound derivatives and the ATP-binding site of the EGFR kinase domain. These studies help to rationalize the observed biological activity and guide the design of more potent inhibitors.
Molecular Docking Workflow
Caption: A typical workflow for molecular docking.
Docking Protocol Example using AutoDock Vina
-
Protein Preparation:
-
Ligand Preparation:
-
Draw the 3D structure of this compound and optimize its geometry using a suitable chemistry software.
-
Save the ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Grid Box Definition:
-
Define the grid box to encompass the ATP-binding site of EGFR. The dimensions and center of the grid can be determined based on the co-crystallized ligand in the PDB structure.[10]
-
-
Docking Execution:
-
Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.[10]
-
-
Analysis of Results:
-
Analyze the output to identify the binding poses with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand interactions to understand the key residues involved in binding.
-
Studies on similar thiourea derivatives have shown that the thiourea moiety often forms crucial hydrogen bonds with key residues in the EGFR active site, such as Met769 and Cys773, while the benzodioxole ring can engage in hydrophobic interactions, contributing to the overall binding affinity.[11]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com.cn [promega.com.cn]
- 8. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 10. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bbrc.in [bbrc.in]
A Comparative Analysis of Thiourea Derivatives as EGFR Inhibitors: Binding Modes and Efficacy
A deep dive into the binding mechanisms and inhibitory potential of various thiourea derivatives against the Epidermal Growth Factor Receptor (EGFR), providing researchers and drug development professionals with a comprehensive comparative guide. This analysis is supported by quantitative binding data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers. As a result, it has become a prime target for the development of novel anticancer therapies. Among the diverse chemical scaffolds investigated, thiourea derivatives have emerged as a promising class of EGFR inhibitors. Their unique structural features allow for varied and potent interactions with the ATP-binding site of the EGFR kinase domain. This guide provides a comparative analysis of the binding modes of different classes of thiourea derivatives, supported by experimental data to inform future drug design and development efforts.
Quantitative Analysis of EGFR Inhibition
The inhibitory potential of various thiourea derivatives has been extensively evaluated using in vitro kinase assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values of representative quinazoline-based, pyrazole-based, and benzodioxole-based thiourea derivatives against EGFR.
Table 1: Inhibitory Activity (IC50) of Quinazoline-Thiourea Derivatives against EGFR
| Compound ID | Substituents on Terminal Aromatic Ring | IC50 (µM) against EGFR | Reference |
| 10a | 4-fluoro-3-trifluoromethylphenyl | 0.05 | [1] |
| 10b | 4-chloro-3-trifluoromethylphenyl | 0.02 | [1] |
| 10q | 4-bromo-3-trifluoromethylphenyl | 0.01 | [1] |
| 10m | 3,5-bis(trifluoromethyl)phenyl | 0.01 | [1] |
| Gefitinib | (Reference Drug) | 0.015 - 0.038 | [2][3] |
Table 2: Inhibitory Activity (IC50) of Pyrazole-Thiourea Derivatives against EGFR
| Compound ID | Core Structure | IC50 (µM) against EGFR | Reference |
| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 0.07 | [4] |
| 6g | Pyrazole-thiadiazole hybrid | Potent inhibitor (specific IC50 not provided in abstract) | [5] |
| Erlotinib | (Reference Drug) | ~0.04 | [6] |
Table 3: Inhibitory Activity (IC50) of Benzodioxole-Thiourea Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7 | HCT116 | 1.11 | [3] |
| 7 | HepG2 | 1.74 | [3] |
| 7 | MCF-7 | 7.0 | [3] |
| Doxorubicin | HCT116 | 8.29 | [3] |
| Doxorubicin | HepG2 | 7.46 | [3] |
| Doxorubicin | MCF-7 | 4.56 | [3] |
Binding Mode Analysis
Molecular docking studies have provided valuable insights into the specific interactions between thiourea derivatives and the EGFR kinase domain. These studies reveal the importance of hydrogen bonding and hydrophobic interactions in achieving potent inhibition.
Quinazoline-Thiourea Derivatives
This class of derivatives often mimics the binding mode of known EGFR inhibitors like gefitinib and erlotinib. The quinazoline core typically forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the ATP-binding pocket. The thiourea moiety plays a critical role in orienting the molecule within the active site and can form additional hydrogen bonds. The terminal aromatic ring extends into a hydrophobic pocket, where substituents can significantly influence binding affinity. For instance, compounds with strong electron-withdrawing groups, such as trifluoromethyl and halogens, on the terminal aromatic ring have demonstrated enhanced inhibitory activity.[1]
Pyrazole-Thiourea Derivatives
Molecular docking simulations of pyrazole-thiourea derivatives indicate that the pyrazole ring and the thiourea linker are key for interaction with the EGFR active site. For example, in some derivatives, the amine group between the benzene and thiadiazole rings establishes a hydrogen bond with the carbonyl of Asp831 .[5] Another hydrogen bond can be noted between the carbonyl near the pyrazole ring and the amine of Cys773 .[5] The nitro moiety, if present, can form a hydrogen bond with the amine of Met769 .[5] A cation-π interaction between the benzene ring near the thiadiazole ring and the amine of Lys721 has also been observed.[5]
Benzodioxole-Thiourea Derivatives
For benzodioxole-thiourea derivatives, the benzodioxole core has been shown to occupy a hydrophobic pocket, interacting with key residues such as Val702 , Ala719 , and Leu820 .[7] This hydrophobic interaction is crucial for enhancing the binding profile of these compounds. The thiourea group in these derivatives is also involved in forming hydrogen bonds with residues like Met769 .
Signaling Pathways and Experimental Workflows
To understand the broader context of EGFR inhibition and the methodologies used to assess it, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Thiourea Derivatives.
Caption: Experimental Workflow for Evaluating Thiourea-based EGFR Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of thiourea derivatives as EGFR inhibitors.
EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 2X Kinase Reaction Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, and 50 µM DTT.
-
Prepare a solution of the EGFR kinase in 1X Kinase Reaction Buffer.
-
Prepare a solution of the poly(Glu, Tyr) 4:1 peptide substrate in 1X Kinase Reaction Buffer.
-
Prepare a 25 µM ATP solution in 1X Kinase Reaction Buffer.
-
Prepare serial dilutions of the thiourea derivative test compounds in 1X Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the EGFR kinase solution to each well.
-
Add 5 µL of the test compound dilution to the respective wells.
-
Add 5 µL of the peptide substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 25 µM ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Molecular Docking using AutoDock Vina and UCSF Chimera
This computational method predicts the preferred binding orientation of a ligand to a protein target.
-
Preparation of the Receptor (EGFR):
-
Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor as a PDBQT file.
-
-
Preparation of the Ligand (Thiourea Derivative):
-
Draw the 2D structure of the thiourea derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL file.
-
Open the MOL file in a molecular modeling software (e.g., Avogadro) and perform energy minimization.
-
Save the 3D structure as a PDB file.
-
Open the ligand PDB file in AutoDock Tools.
-
Define the rotatable bonds.
-
Save the prepared ligand as a PDBQT file.
-
-
Grid Box Generation:
-
In AutoDock Tools, define the search space (grid box) for docking. The grid box should encompass the entire ATP-binding site of EGFR. Center the grid on the co-crystallized ligand if available, or on key active site residues.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.
-
The command will typically include the paths to the receptor PDBQT file, the ligand PDBQT file, the grid configuration file, and the output file.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses in UCSF Chimera or other molecular visualization software to examine the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic contacts.
-
Conclusion
Thiourea derivatives represent a versatile and potent class of EGFR inhibitors. Their efficacy is largely driven by the specific interactions they form within the ATP-binding pocket of the EGFR kinase domain. Quinazoline-based derivatives leverage a well-established scaffold to achieve high potency through key hydrogen bonding with the hinge region. Pyrazole and benzodioxole-based derivatives demonstrate that diverse heterocyclic systems can be effectively utilized to engage with both polar and hydrophobic regions of the active site. The comparative analysis of their binding modes, supported by quantitative data, provides a valuable framework for the rational design of next-generation EGFR inhibitors with improved potency and selectivity. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate and characterize novel thiourea derivatives in the ongoing effort to develop more effective cancer therapeutics.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Evaluating the Selectivity of N-(1,3-benzodioxol-5-yl)thiourea Derivatives Against Various Cancer Cell Lines
An Objective Comparison Guide for Researchers and Drug Development Professionals
Derivatives of thiourea are a versatile class of organic compounds recognized for their wide range of biological activities, including significant potential as anticancer agents. Within this class, compounds featuring the N-(1,3-benzodioxol-5-yl) moiety have demonstrated notable cytotoxic effects against several cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, to evaluate their selectivity and potential as therapeutic candidates.
Data Presentation: Cytotoxicity Profile
The in vitro cytotoxic activity of N-(1,3-benzodioxol-5-yl)thiourea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency.
The data below summarizes the IC50 values for representative compounds from this class compared to doxorubicin, a standard chemotherapeutic agent. Notably, certain derivatives exhibit high potency and selectivity, showing strong activity against cancer cells while remaining non-cytotoxic to normal cell lines.[1]
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Benzodioxole-Thiourea Derivatives
| Compound | Liver Cancer (HepG2) | Colon Cancer (HCT116) | Breast Cancer (MCF-7) | Normal Cell Line* |
| Derivative 1 [1] | 2.38 | 1.54 | 4.52 | > 150 |
| Derivative 2 [2] | 1.74 | 1.11 | 7.0 | Not Tested |
| Doxorubicin (Reference) [1][2] | 7.46 | 8.29 | 4.56 | Not Tested |
*Normal cell line data is available for Derivative 1 only.[1]
Key Observations:
-
High Potency: Both derivatives demonstrated potent anticancer activity, with IC50 values in the low micromolar range. Derivative 1 and Derivative 2 were significantly more potent against HepG2 and HCT116 cell lines than the reference drug, doxorubicin.[1][2]
-
Selectivity: Derivative 1 showed remarkable selectivity. It was highly effective against liver and colon cancer cells while being non-cytotoxic toward the tested normal cell line (IC50 > 150 µM).[1] This suggests a favorable therapeutic window, a critical attribute for a cancer drug candidate.
-
Variable Efficacy: The efficacy varies across cell lines, with the derivatives showing the strongest effects against liver (HepG2) and colon (HCT116) cancer cells.[1]
Experimental Protocols
The cytotoxicity data presented was primarily obtained using the Sulforhodamine B (SRB) assay, a reliable and widely used method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[1][3]
Sulforhodamine B (SRB) Assay Protocol
This protocol outlines the key steps for determining cell viability after treatment with test compounds.[4][5][6][7]
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 to 40,000 cells/well) and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are treated with the this compound derivatives at various concentrations. A control group receives only the vehicle (e.g., DMSO). The plates are then incubated for an additional 48-72 hours.[4][6]
-
Cell Fixation: After incubation, the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. This step preserves the cellular proteins.[7]
-
Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 10-30 minutes, allowing the dye to bind to cellular proteins.[5][6]
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[5]
-
Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution. The optical density (absorbance) is then measured using a microplate reader at a wavelength of approximately 540 nm.[4] The absorbance is directly proportional to the cellular protein content, which reflects the number of viable cells.
Caption: General workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Mechanism of Action: EGFR Inhibition and Apoptosis
Research indicates that a primary mechanism of action for these benzodioxole-thiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, when overactive, plays a crucial role in the proliferation and survival of many types of cancer cells.[8][9]
By inhibiting EGFR, these compounds block downstream signaling pathways that promote cell survival, such as the PI3K/AKT pathway.[9][10] This disruption of survival signals triggers apoptosis (programmed cell death). Experimental evidence shows that treatment with these compounds leads to changes in key apoptosis-regulating proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]
References
- 1. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. rsc.org [rsc.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 10. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-(1,3-benzodioxol-5-yl)thiourea
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of N-(1,3-benzodioxol-5-yl)thiourea, a compound that requires careful management due to its potential hazards. The following procedures are based on established safety protocols for thiourea and its derivatives.
Hazard Profile and Safety Precautions
Summary of Potential Hazards:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2][3] |
| Carcinogenicity | Suspected of causing cancer.[1][2][3][4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, and eye protection.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2][3][4] | Obtain special instructions before use. If exposed or concerned, get medical advice/attention.[1][2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment. Collect spillage.[2][3] |
Personal Protective Equipment (PPE)
To minimize exposure risk, all personnel handling this compound must wear appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Adherence to local, regional, and national regulations is mandatory.
-
Waste Collection:
-
Collect all waste this compound, including contaminated materials (e.g., filter paper, gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for acute toxicity, health hazard, and environmental hazard.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste management company with a copy of the available safety data for thiourea compounds to ensure proper handling and disposal, likely through high-temperature incineration at an industrial combustion plant.[3]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5][6]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
-
Control the Spill:
-
Wearing appropriate PPE, carefully contain the spill.
-
For solid spills, gently sweep or scoop the material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontaminate:
-
Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to the laboratory supervisor or safety officer.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-(1,3-benzodioxol-5-yl)thiourea
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(1,3-benzodioxol-5-yl)thiourea. The information is targeted towards researchers, scientists, and professionals in drug development. Given that this compound is a derivative of thiourea, this guidance is based on the established safety data for thiourea.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share hazards with thiourea, which is classified as harmful if swallowed, a suspected carcinogen, and suspected of damaging fertility or the unborn child.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[4] | Protects against dust particles and splashes. Contact lenses should be avoided as they can absorb and concentrate irritants.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374. | Prevents skin contact and absorption. Gloves should be inspected before use and properly removed. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Required when engineering controls are insufficient to control airborne dust concentrations. A dust respirator is recommended for minor spills. |
| Body Protection | Lab coat, protective clothing.[4][6] For significant spill risk, full body protective clothing may be necessary.[4] | Prevents skin contamination. Contaminated clothing should be laundered separately before reuse.[4] |
Operational Handling and Storage
Proper handling and storage are crucial to minimize exposure risk and maintain chemical integrity.
Step-by-Step Handling Protocol:
-
Preparation: Read and understand the Safety Data Sheet (SDS) before handling.[1] Ensure a well-ventilated area, such as a chemical fume hood, is used for all manipulations.[3][4]
-
Personal Protection: Don the required PPE as detailed in Table 1.
-
Dispensing: Avoid generating dust.[3][4] Use tools and techniques that minimize airborne particles.
-
During Use: Do not eat, drink, or smoke in the handling area.[1][2][4] Avoid all personal contact, including inhalation and skin contact.[4]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[1][4] Clean the work area to prevent contamination.
Storage Requirements:
-
Keep containers tightly closed and sealed when not in use.[3][4][5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Spill and Emergency Procedures
Immediate and appropriate response to spills is critical to prevent wider contamination and exposure.
Table 2: Spill Response Procedures
| Spill Size | Procedure |
| Minor Spill | 1. Wear appropriate PPE (dust respirator, gloves, safety glasses).[4] 2. Dampen the spilled material with water to prevent dusting. 3. Carefully sweep or vacuum up the material. Use a HEPA-filtered vacuum cleaner.[4] 4. Place the collected material into a labeled, sealed container for disposal.[4] |
| Major Spill | 1. Evacuate the area and restrict access.[4] 2. Alert emergency responders and inform them of the hazard.[4] 3. Wear full body protective clothing and a self-contained breathing apparatus.[4] 4. Prevent the spill from entering drains or waterways.[4] 5. Contain the spill using sand, earth, or vermiculite.[4] 6. Collect the spilled material into labeled containers for disposal.[4] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste material in a clearly labeled, sealed, and appropriate container.[1][3]
-
Regulatory Compliance: Dispose of the waste at an approved waste disposal plant.[3] All disposal activities must be in accordance with local, regional, and national regulations.[2]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[1]
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
